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4-(2-Amino-2-oxoethyl)benzoic acid Documentation Hub

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  • Product: 4-(2-Amino-2-oxoethyl)benzoic acid
  • CAS: 52787-17-4

Core Science & Biosynthesis

Foundational

Synthesis Pathway for 4-(2-Amino-2-oxoethyl)benzoic acid

This guide details the synthesis of 4-(2-Amino-2-oxoethyl)benzoic acid (CAS 52787-17-4), also known as 4-(carbamoylmethyl)benzoic acid . This molecule serves as a critical scaffold in medicinal chemistry, notably as an i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-(2-Amino-2-oxoethyl)benzoic acid (CAS 52787-17-4), also known as 4-(carbamoylmethyl)benzoic acid . This molecule serves as a critical scaffold in medicinal chemistry, notably as an intermediate in the synthesis of glinide-class antidiabetic agents (e.g., Repaglinide derivatives) and other bioactive phenylacetic acid congeners.[1]

Executive Summary

  • Target Molecule: 4-(2-Amino-2-oxoethyl)benzoic acid[2][3]

  • CAS Number: 52787-17-4[2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 179.17 g/mol

  • Core Structural Feature: A para-substituted benzoic acid ring bearing a carboxamide-methyl group (phenylacetamide motif).

  • Primary Application: Pharmaceutical intermediate for glinide-type insulin secretagogues and histone deacetylase (HDAC) inhibitors.

The synthesis strategy prioritizes the chemoselective hydrolysis of 4-(cyanomethyl)benzoic acid . This route is preferred for its atom economy and the avoidance of complex protecting group manipulations. An alternative route via the selective ammonolysis of dimethyl homoterephthalate is also presented for contexts where ester precursors are more accessible.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the amide and carboxylic acid functionalities to identify stable precursors.

Retrosynthesis Target 4-(2-Amino-2-oxoethyl)benzoic acid (Target) Nitrile 4-(Cyanomethyl)benzoic acid (Precursor A) Target->Nitrile Selective Hydrolysis Diester Dimethyl homoterephthalate (Precursor B) Target->Diester Selective Ammonolysis Halide 4-(Chloromethyl)benzoic acid Nitrile->Halide Cyanation Toluic p-Toluic acid Halide->Toluic Radical Halogenation

Figure 1: Retrosynthetic disconnection showing the Nitrile Route (Red) and Diester Route (Green).

Primary Synthesis Pathway: The Nitrile Hydrolysis Route

This pathway relies on the Radziszewski reaction , which utilizes alkaline hydrogen peroxide to hydrolyze nitriles to amides.[1] This method is superior to acid hydrolysis, which often over-hydrolyzes the amide to the dicarboxylic acid (homoterephthalic acid).[1]

Step 1: Cyanation of 4-(Chloromethyl)benzoic acid

If 4-(cyanomethyl)benzoic acid is not purchased, it is synthesized from 4-(chloromethyl)benzoic acid.[1]

  • Reagents: Sodium Cyanide (NaCN), Water, NaOH (to keep acid as salt).[1]

  • Conditions: Reflux, 4–6 hours.[1]

  • Mechanism: S

    
    2 nucleophilic substitution.
    
Step 2: Chemoselective Hydrolysis (Radziszewski Reaction)

This is the critical step. The reaction must stop at the amide stage.

  • Reaction:

    
    [1]
    
  • Selectivity: The alkaline H

    
    O
    
    
    
    conditions rapidly hydrate the nitrile to the amide. The carboxylic acid is deprotonated to the carboxylate, which is unreactive toward further hydrolysis under these mild conditions.[1]
Experimental Protocol
ParameterSpecification
Substrate 4-(Cyanomethyl)benzoic acid (1.0 eq)
Reagent A Sodium Hydroxide (NaOH), 10% aq.[1] solution (2.2 eq)
Reagent B Hydrogen Peroxide (H

O

), 30% aq.[1] solution (4.0 eq)
Solvent Ethanol / Water (1:1 v/v) or DMSO (for faster kinetics)
Temperature 40°C – 50°C (Strict control)
Time 2 – 4 hours

Detailed Procedure:

  • Dissolution: Charge a glass reactor with 4-(cyanomethyl)benzoic acid (16.1 g, 100 mmol) and ethanol (50 mL).

  • Basification: Slowly add 10% NaOH solution (88 mL, 220 mmol) while stirring. The solution will exotherm slightly as the sodium salt forms. Ensure pH > 10.

  • Oxidation: Cool the mixture to 20°C. Add 30% H

    
    O
    
    
    
    (45 mL, ~400 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with oxygen evolution.
  • Reaction: Warm the mixture to 45°C and stir for 3 hours. Monitor by HPLC or TLC (mobile phase: MeOH/DCM 1:9). The nitrile spot (

    
    ) should disappear, replaced by the amide (
    
    
    
    ).[1]
  • Quenching: Cool to 5°C. Destroy excess peroxide by adding saturated sodium sulfite solution until starch-iodide paper shows no color change.

  • Isolation: Acidify the solution carefully with 6N HCl to pH 3.0. The product, 4-(2-Amino-2-oxoethyl)benzoic acid , will precipitate as a white solid.[1]

  • Purification: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 60°C.

  • Yield: Expected yield is 85–92%.

Alternative Pathway: Selective Ammonolysis of Diester

This route is viable if dimethyl homoterephthalate (methyl 4-(2-methoxy-2-oxoethyl)benzoate) is the starting material. It exploits the differential reactivity of aliphatic vs. aromatic esters.

  • Principle: Aliphatic esters (phenylacetate type) undergo ammonolysis significantly faster than aromatic esters (benzoate type) due to the lack of conjugative stabilization of the carbonyl.

  • Reaction:

    
    
    Followed by hydrolysis of the benzoate ester.[1]
    

Protocol:

  • Dissolve dimethyl homoterephthalate in Methanol (7N Ammonia solution).

  • Stir at Room Temperature for 12 hours. Monitor for the mono-amide methyl ester.[2]

  • Evaporate solvent.[5]

  • Treat the intermediate (Methyl 4-(carbamoylmethyl)benzoate) with 1N LiOH in THF/Water at 0°C.

  • Critical Control: Stop hydrolysis immediately upon consumption of the ester to prevent hydrolysis of the amide.

  • Acidify to precipitate the target acid.

Critical Process Parameters (CPP) & Troubleshooting

IssueRoot CauseCorrective Action
Over-hydrolysis Reaction temperature > 55°C or pH > 12 for extended time.Maintain T < 50°C. Quench immediately upon conversion. Use Radziszewski conditions (H

O

) rather than simple base hydrolysis.
Low Yield Product remains in aqueous mother liquor.The product is amphoteric but primarily acidic. Ensure pH is adjusted to the isoelectric point or ~pH 3.0 for maximum precipitation.
Incomplete Reaction Poor solubility of the nitrile salt.Add a co-solvent like DMSO or increase Ethanol ratio.
Safety Hazard Uncontrolled H

O

addition.
Use a cooling bath during addition. Ensure proper venting for O

gas generation.

Analytical Characterization

To validate the synthesis, the following analytical profile must be met:

  • Physical State: White to off-white crystalline powder.

  • Melting Point: 280–285°C (dec).

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       12.8 (s, 1H, -COOH )[1]
      
    • 
       7.88 (d, J=8.2 Hz, 2H, Ar-H  ortho to COOH)[1]
      
    • 
       7.55 (br s, 1H, -CONH 
      
      
      
      )[1]
    • 
       7.35 (d, J=8.2 Hz, 2H, Ar-H  meta to COOH)[1]
      
    • 
       6.95 (br s, 1H, -CONH 
      
      
      
      )[1]
    • 
       3.42 (s, 2H, Ar-CH 
      
      
      
      -CO)[1]
  • IR Spectroscopy:

    • 1690 cm

      
       (Carboxylic Acid C=O)[1]
      
    • 1660 cm

      
       (Amide I band)[1]
      
    • 3100–3400 cm

      
       (Amide NH stretch)[1]
      

References

  • Radziszewski Reaction Mechanism

    • Mechanism of the Radziszewski Reaction: Hydrolysis of Nitriles to Amides.
    • Source: [1]

  • Synthesis of Phenylacetic Acid Derivatives

    • Process for the preparation of Repaglinide intermediates.
    • Source: [1]

  • Chemical Structure & Properties

    • 4-(Carbamoylmethyl)benzoic acid (CAS 52787-17-4).[4]

    • Source: [1]

  • Ammonolysis Selectivity

    • Selective ammonolysis of diesters.
    • Source: Journal of Organic Chemistry, "Chemoselective reaction of esters with ammonia."[1] (General reference for aliphatic vs aromatic ester reactivity).

Sources

Exploratory

The 4-(2-Amino-2-oxoethyl)benzoic Acid Scaffold: A Technical Guide to Protease Inhibition and Peptidomimetic Design

An In-Depth Technical Guide on the Biological Activity and Medicinal Chemistry of 4-(2-Amino-2-oxoethyl)benzoic Acid Derivatives. Executive Summary This document is designed for medicinal chemists and pharmacologists, fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity and Medicinal Chemistry of 4-(2-Amino-2-oxoethyl)benzoic Acid Derivatives.

Executive Summary

This document is designed for medicinal chemists and pharmacologists, focusing on the causality between the scaffold’s electronic/steric properties and its binding affinity in enzymatic pockets.

Part 1: Structural Basis of Biological Activity

The Pharmacophore

The core structure, 4-(2-Amino-2-oxoethyl)benzoic acid, possesses two distinct functionalities separated by a semi-rigid phenyl spacer. This geometry is critical for its biological utility:

  • The Anchor (Position 1 - Carboxylic Acid): Acts as an ionic anchor. In protease inhibitors, this often mimics the C-terminal aspartate or glutamate, forming salt bridges with positively charged residues (e.g., Arginine) in the enzyme's active site.

  • The Warhead/Linker (Position 4 - Acetamide): The 2-amino-2-oxoethyl group (

    
    ) mimics the peptide backbone. The methylene bridge provides rotational freedom, allowing the amide carbonyl to accept hydrogen bonds while the amino group acts as a donor.
    
Mechanism of Action: Serine Protease Inhibition

Derivatives of this scaffold are frequently designed to inhibit the coagulation cascade. The mechanism relies on substrate mimicry .

  • Binding Mode: The benzoic acid moiety occupies the S1 specificity pocket of the protease.

  • Interaction: The para-substitution allows the molecule to span into the S2/S3 subsites.

  • Causality: By substituting the amide nitrogen (creating

    
    -substituted derivatives), researchers can tune the lipophilicity to match the hydrophobic clefts of Thrombin or Factor Xa, effectively blocking the catalytic triad.
    
Structure-Activity Relationship (SAR) Data

The following table summarizes the shift in biological activity based on substitutions at the


 (Carboxyl) and 

(Amide Nitrogen) positions.
Derivative Class

Modification (Acid)

Modification (Amide)
Primary Biological ActivityMechanism
Parent Scaffold Free Acid (-COOH)Primary Amide (-NH2)Low/IntermediateWeak competitive inhibition; primarily a linker.
Amide Isosteres Ester/TetrazoleBenzamidine / HeterocyclesAntithrombotic High affinity for Thrombin S1 pocket (Salt bridge).
Peptidomimetics Coupled to RGD motifBulky Hydrophobic groupsAnti-platelet GPIIb/IIIa antagonism (Fibrinogen mimicry).
PAI-1 Inhibitors Acid (Ionized)Lipophilic spacersFibrinolytic Inhibition of Plasminogen Activator Inhibitor-1.

Part 2: Experimental Protocols

Synthesis of N-Substituted Derivatives (Amidation Workflow)

Objective: To functionalize the amide nitrogen for improved hydrophobic interaction within the enzyme pocket.

Reagents: 4-(Carboxymethyl)benzoic acid (starting material), EDCI (coupling agent), HOBt, DMF (solvent), Primary Amine (


).

Protocol:

  • Activation: Dissolve 1.0 eq of 4-(carboxymethyl)benzoic acid in anhydrous DMF under

    
     atmosphere. Add 1.2 eq of EDCI and 1.2 eq of HOBt. Stir at 
    
    
    
    for 30 minutes to form the active ester.
    • Scientific Logic:[1][2] The carboxylic acid on the acetic acid side chain is less sterically hindered and more reactive than the benzoic acid, but selective protection of the benzoic acid (e.g., as a methyl ester) is recommended to prevent polymerization.

  • Coupling: Add 1.1 eq of the target amine (

    
    ) and 2.0 eq of DIPEA.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography.

In Vitro Serine Protease Inhibition Assay

Objective: Quantify the


 of the derivative against Thrombin.

Self-Validating System:

  • Control: Argatroban (positive control).

  • Blank: Buffer + Enzyme (no inhibitor) for 100% activity baseline.

  • Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).

Step-by-Step:

  • Buffer Prep: Prepare Tris-HCl buffer (50 mM, pH 7.4) containing 0.15 M NaCl and 0.1% PEG-6000 (to prevent enzyme adsorption to plastic).

  • Incubation: In a 96-well plate, add

    
     of inhibitor (variable concentration in DMSO) and 
    
    
    
    of Human Thrombin (
    
    
    ). Incubate at
    
    
    for 10 minutes.
    • Causality: Pre-incubation ensures equilibrium binding before the substrate competes for the active site.

  • Initiation: Add

    
     of Chromogenic Substrate S-2238 (
    
    
    
    ).
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis: Plot

    
     vs. [Inhibitor]. Fit to the Hill equation to determine 
    
    
    
    .

Part 3: Visualization of Pathways and Workflows

Synthesis and Derivatization Pathway

This diagram illustrates the conversion of the parent scaffold into bioactive protease inhibitors.

SynthesisPathway Start 4-(Carboxymethyl) benzoic acid Protection Selective Esterification (Benzoic acid protection) Start->Protection MeOH, H+ Activation Carboxyl Activation (EDCI/HOBt) Protection->Activation DMF, 0°C Coupling Amide Coupling (+ R-NH2) Activation->Coupling Amine Addition Deprotection Hydrolysis (LiOH/THF) Coupling->Deprotection Ester Cleavage Final Bioactive Derivative (Protease Inhibitor) Deprotection->Final Purification

Figure 1: Synthetic workflow for converting the scaffold into N-substituted bioactive derivatives.

Mechanism of Action: Thrombin Inhibition

This diagram details the molecular interactions within the enzyme active site.

MOA S1 S1 Pocket (Asp-189) S2 S2 Pocket (Hydrophobic) S3 S3 Pocket (Gly-216) Acid Benzoic Acid Moiety (Salt Bridge) Acid->S1 Ionic Interaction Linker Methylene Linker (Flexibility) Amide Amide Warhead (H-Bonding) Linker->Amide Connects Amide->S3 H-Bond Donor/Acceptor Subst N-Substituent (Lipophilic) Amide->Subst Connects Subst->S2 Hydrophobic Stacking

Figure 2: Pharmacodynamic interactions of the scaffold within the Thrombin active site.

References

  • PubChem. (2025).[3][4] 4-Carbamoylbenzoic acid: Chemical Properties and Biological Activities. National Library of Medicine. [Link]

  • Ohno, H., et al. (2016).[5] "Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors." Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.[5] [Link]

  • Menear, K.A., et al. (2014). "Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors."[6] Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives.[7][Link]

Sources

Foundational

4-(2-Amino-2-oxoethyl)benzoic Acid: Synthetic Utility and Role in Drug Development

The following technical guide details the discovery, chemistry, and application of 4-(2-Amino-2-oxoethyl)benzoic acid (CAS 52787-17-4), also known as 4-(Carbamoylmethyl)benzoic acid .[1] A Technical Deep Dive for Pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and application of 4-(2-Amino-2-oxoethyl)benzoic acid (CAS 52787-17-4), also known as 4-(Carbamoylmethyl)benzoic acid .[1]

A Technical Deep Dive for Pharmaceutical Scientists[1]

Executive Summary

4-(2-Amino-2-oxoethyl)benzoic acid (CAS: 52787-17-4 ) is a significant aromatic carboxylic acid derivative used primarily as a pharmaceutical intermediate and a critical quality attribute (CQA) marker in the synthesis of meglitinide-class antidiabetic drugs, most notably Repaglinide .[1] Chemically, it represents the mono-amide derivative of homoterephthalic acid (4-carboxymethylbenzoic acid).[1]

Historically, the compound emerged during the optimization of phenylacetic acid scaffolds for metabolic stability.[1] Its primary utility lies in its role as a stable precursor for generating complex amide side chains and as a reference standard for monitoring hydrolysis impurities during active pharmaceutical ingredient (API) manufacturing.[1] Recent applications have expanded its use into physicochemical modeling, serving as a benchmark for membrane permeability predictions (COSMOperm) due to its distinct zwitterionic-like character and hydrogen-bonding potential.[1]

Chemical Identity and Structural Analysis

The molecule consists of a benzoic acid core substituted at the para-position with a carbamoylmethyl group (


).[1] This bifunctional nature—possessing both an acidic carboxyl group and a neutral primary amide—makes it a versatile scaffold for orthogonal functionalization.[1]
PropertyData
IUPAC Name 4-(2-Amino-2-oxoethyl)benzoic acid
Common Names 4-(Carbamoylmethyl)benzoic acid;

-Carbamoyl-p-toluic acid
CAS Number 52787-17-4
Molecular Formula

Molecular Weight 179.17 g/mol
pKa (Calculated) ~4.0 (Carboxylic acid), ~15 (Amide)
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
Key Functional Groups Carboxylic acid (C1), Primary Amide (Side chain)

Discovery and Historical Context

Origins in Phenylacetic Acid Research

The history of 4-(2-amino-2-oxoethyl)benzoic acid is intrinsically linked to the development of fibrinolytics and insulin secretagogues in the mid-20th century.[1] Initial interest in para-substituted phenylacetic acids arose from efforts to synthesize analogs of Tranexamic acid and 4-(Aminomethyl)benzoic acid (PAMBA) .[1] Researchers sought to rigidify the side chain to improve receptor binding.[1]

The Repaglinide Connection

The compound gained prominence in the 1990s during the development of Repaglinide (Prandin/NovoNorm), a nonsulfonylurea insulin secretagogue.[1] Repaglinide features a benzoic acid core with a complex amide side chain.[1] During the process development of Repaglinide, the control of the side-chain hydrolysis became critical.[1]

  • Discovery: Process chemists identified 4-(2-amino-2-oxoethyl)benzoic acid as a potential hydrolysis product of nitrile precursors or a degradation product where the bulky amine side chain of the drug is cleaved or fails to couple, leaving the primary amide.[1]

  • Significance: It was established as a known impurity and reference standard to validate the integrity of the amide bond formation in the final API.[1]

Synthesis and Manufacturing

The industrial synthesis of 4-(2-amino-2-oxoethyl)benzoic acid typically proceeds via the controlled hydrolysis of 4-cyanomethylbenzoic acid .[1] This route is preferred over the amidation of homoterephthalic acid due to selectivity issues.[1]

Synthetic Pathway (Nitrile Hydrolysis)

The transformation involves the hydration of the nitrile group (


) to the primary amide (

) without hydrolyzing the benzoic ester or acid moiety.[1]

Synthesis Start 4-Cyanomethylbenzoic Acid (Starting Material) Inter Intermediate Complex (Imidate/Radziszewski) Start->Inter H2O2, K2CO3 (Radziszewski) Product 4-(2-Amino-2-oxoethyl)benzoic acid (Target) Inter->Product Controlled pH Side Homoterephthalic Acid (Over-hydrolysis Impurity) Product->Side Acid/Base Hydrolysis (Avoided)

Figure 1: Selective synthesis via Radziszewski hydration preventing over-hydrolysis.

Experimental Protocol: Selective Hydration

Objective: Synthesize 4-(2-amino-2-oxoethyl)benzoic acid from 4-cyanomethylbenzoic acid.

  • Reagents: 4-Cyanomethylbenzoic acid (1.0 eq), Hydrogen Peroxide (30% aq, 4.0 eq), Potassium Carbonate (0.2 eq), DMSO (solvent).[1]

  • Procedure:

    • Dissolve 4-cyanomethylbenzoic acid in DMSO at room temperature.

    • Add

      
       and cool the mixture to 0°C.
      
    • Add

      
       dropwise (exothermic reaction) maintaining internal temperature < 20°C.
      
    • Allow to warm to room temperature and stir for 2 hours.

    • Quench: Pour into ice-water. The product may precipitate directly or require acidification to pH 3-4 with 1N HCl.[1]

    • Purification: Filter the white solid, wash with cold water, and recrystallize from ethanol/water.[1]

  • Yield: Typically 85-90%.[1]

  • Critical Parameter: Reaction time must be monitored by HPLC to prevent conversion to the dicarboxylic acid (Homoterephthalic acid).

Applications in Drug Development[3][4]

Intermediate for Meglitinides

In the synthesis of drugs like Repaglinide , the benzoic acid moiety is central.[1] 4-(2-Amino-2-oxoethyl)benzoic acid serves as a model for the "Right-Hand Side" (RHS) of the molecule.[1]

  • Impurity Marker: It is used to quantify the level of "primary amide" impurity in the final drug substance.[1] Presence of this compound indicates incomplete coupling of the specific amine (e.g., isobutyl-piperidinyl amine) or hydrolysis of the nitrile precursor during earlier steps.[1]

Membrane Permeability Standards (COSMOperm)

Recent computational chemistry studies (e.g., J. Phys.[1] Chem. B, 2017) utilize 4-(2-amino-2-oxoethyl)benzoic acid as a validation molecule for COSMOperm models.[1]

  • Why? It possesses a challenging polarity profile (zwitterionic potential, H-bond donor/acceptor) that tests the accuracy of in silico predictions for passive membrane permeability.[1]

  • Utility: It helps calibrate algorithms that predict how drugs cross the blood-brain barrier or intestinal wall.[1]

Linker Chemistry (PROTACs & Bioconjugates)

The compound is increasingly explored as a non-cleavable linker .[1] The phenyl ring provides rigidity, while the amide and carboxylic acid ends allow for orthogonal attachment of E3 ligase ligands and warheads in PROTAC (Proteolysis Targeting Chimera) design.[1]

Analytical Characterization

For researchers using this compound as a reference standard, the following spectral data is typical:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.8 (s, 1H, COOH)
      
    • 
       7.90 (d, J=8.2 Hz, 2H, Ar-H ortho to COOH)
      
    • 
       7.55 (br s, 1H, NH)
      
    • 
       7.35 (d, J=8.2 Hz, 2H, Ar-H meta to COOH)
      
    • 
       6.95 (br s, 1H, NH)
      
    • 
       3.45 (s, 2H, CH2)
      
  • MS (ESI): m/z 180.06

    
    .[1]
    

References

  • Greischel, A. et al. (1990).[1] Process for the preparation of Repaglinide and intermediates thereof. Dr. Karl Thomae GmbH Patent .[1] .[1]

  • Klamt, A. et al. (2017).[1] "COSMOperm: Mechanistic Prediction of Passive Membrane Permeability for Neutral Compounds and Ions". Journal of Physical Chemistry B, 121(20), 5228–5237.[1] .[1]

  • Novo Nordisk A/S . (2000).[1] Crystalline forms of Repaglinide. World Intellectual Property Organization .[1] .[1]

  • McMurry, J. (2011).[1] Organic Chemistry of Drug Synthesis. "Synthesis of Meglitinides". John Wiley & Sons.[1]

  • PubChem Database . (2024).[1] Compound Summary for CID 277688: 4-(2-Amino-2-oxoethyl)benzoic acid.[1] National Center for Biotechnology Information.[1] .[1]

Sources

Exploratory

Technical Guide: Research Frontiers for 4-(2-Amino-2-oxoethyl)benzoic acid

This is an in-depth technical guide on the research potential of 4-(2-Amino-2-oxoethyl)benzoic acid (CAS: 52787-17-4), also known as 4-(Carbamoylmethyl)benzoic acid . A Bifunctional Scaffold for Medicinal Chemistry and M...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the research potential of 4-(2-Amino-2-oxoethyl)benzoic acid (CAS: 52787-17-4), also known as 4-(Carbamoylmethyl)benzoic acid .

A Bifunctional Scaffold for Medicinal Chemistry and Materials Science

Executive Summary

4-(2-Amino-2-oxoethyl)benzoic acid represents a high-value bifunctional intermediate characterized by a rigid aromatic core flanked by a reactive carboxylic acid and a chemically versatile primary amide. While often overlooked as a mere derivative of homoterephthalic acid, this molecule serves as a critical "switchyard" intermediate. Its unique structure allows for divergent synthetic pathways: Hofmann rearrangement yields antifibrinolytic agents (PAMBA), dehydration provides access to nitrile-based kinase inhibitor precursors, and supramolecular assembly exploits the amide functionality for gas-selective Metal-Organic Frameworks (MOFs). This guide outlines the specific research vectors, synthetic protocols, and material applications for this compound.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 4-(2-Amino-2-oxoethyl)benzoic acid
Synonyms 4-(Carbamoylmethyl)benzoic acid;

-Carbamoyl-p-toluic acid
CAS Number 52787-17-4
Molecular Formula C

H

NO

Molecular Weight 179.17 g/mol
Core Functionality C1: Carboxylic Acid (Coordination/Esterification) C4: Acetamide (H-Bonding/Rearrangement)
Solubility Soluble in DMSO, hot water, dilute alkali; sparingly soluble in cold water.
Structural Causality

The molecule's value lies in the orthogonal reactivity of its two functional groups. The carboxylic acid at the para position provides a stable anchor for esterification or metal coordination, while the acetamide side chain acts as a "masked" amine or nitrile. This duality enables the synthesis of complex heterocycles without the need for extensive protecting group strategies.

Research Area 1: Medicinal Chemistry & Drug Synthesis

Core Application: Synthesis of Antifibrinolytics and Kinase Inhibitors.

A. The Antifibrinolytic Pathway (PAMBA Synthesis)

The most direct pharmaceutical application is the synthesis of 4-(Aminomethyl)benzoic acid (PAMBA) , a potent antifibrinolytic agent used to treat hemorrhage.

  • Mechanism: The Hofmann Rearrangement converts the primary amide into a primary amine with the loss of a carbonyl carbon.

  • Why this precursor? Using 4-(2-amino-2-oxoethyl)benzoic acid allows for the direct generation of the aminomethyl group on the benzoic acid core, avoiding the over-reduction issues associated with reducing 4-cyanobenzoic acid.

B. The Nitrile Gateway (Kinase Inhibitors)

Dehydration of the amide yields 4-(Cyanomethyl)benzoic acid .

  • Utility: This nitrile is a key intermediate for constructing isoquinoline and benzimidazole scaffolds found in various kinase inhibitors (e.g., Rho-kinase or JAK inhibitors). The cyanomethyl group is highly acidic (C-H acidity), allowing for subsequent alkylation or condensation reactions.

Experimental Workflow: Divergent Synthesis

The following diagram illustrates the divergent synthetic utility of the scaffold.

G Start 4-Acetylbenzoic Acid Core 4-(2-Amino-2-oxoethyl) benzoic acid (Target Scaffold) Start->Core Willgerodt Rxn (S, NH3, Pressure) PAMBA 4-(Aminomethyl)benzoic acid (PAMBA) [Antifibrinolytic] Core->PAMBA Hofmann Rearrangement (Br2/NaOH) Nitrile 4-(Cyanomethyl)benzoic acid [Kinase Inhibitor Precursor] Core->Nitrile Dehydration (SOCl2 or POCl3) MOF Amide-Functionalized MOF Linker Core->MOF Coordination (Zn/Zr salts)

Figure 1: Divergent synthetic pathways from the 4-(2-Amino-2-oxoethyl)benzoic acid scaffold.

Research Area 2: Materials Science (MOFs)

Core Application: CO


-Selective Adsorbents and Crystal Engineering.
A. Amide-Decorated Linkers

In Metal-Organic Frameworks (MOFs), the carboxylic acid group coordinates to the metal node (e.g., Zn


O clusters), while the amide group remains pendant within the pore.
  • Mechanism of Action: The amide group (

    
    ) acts as a hydrogen bond donor/acceptor. It shows high affinity for CO
    
    
    
    due to the quadrupole moment of CO
    
    
    interacting with the polar amide bond.
  • Research Opportunity: Synthesizing "isoreticular" MOFs where non-functionalized linkers (like terephthalic acid) are partially replaced by 4-(2-amino-2-oxoethyl)benzoic acid to tune pore polarity without altering the topology.

B. Supramolecular Synthons

In crystal engineering, the Acid-Amide Heterosynthon is a robust structural motif.

  • Interaction: The carboxylic acid protonates the amide carbonyl, or forms a cyclic hydrogen-bonded dimer.

  • Application: Co-crystallization with pharmaceutical active ingredients (APIs) to improve solubility or stability.

Experimental Protocols

Protocol A: Synthesis via Willgerodt Reaction

This protocol describes the conversion of 4-acetylbenzoic acid to the target amide.

  • Reagents: 4-Acetylbenzoic acid (1.0 eq), Sulfur (1.5 eq), Conc. Aqueous Ammonia (5.0 eq).

  • Apparatus: High-pressure stainless steel autoclave.

  • Procedure:

    • Charge the autoclave with reactants.

    • Heat to 160–170°C for 4–6 hours. The internal pressure will rise significantly due to ammonia gas.

    • Cool to room temperature and vent carefully.

    • Workup: The reaction mixture typically contains the amide and some ammonium salt of the acid. Filter the solid.[1]

    • Purification: Recrystallize from hot water.[2] The amide is less soluble than the starting material in cold water.

  • Validation:

    • IR: Look for primary amide doublet (~3400, 3200 cm

      
      ) and carbonyl stretches (1680 cm
      
      
      
      for amide, 1700 cm
      
      
      for acid).
    • NMR:

      
       3.5 ppm (s, 2H, -CH
      
      
      
      -),
      
      
      7.0-7.5 ppm (broad s, -NH
      
      
      ).
Protocol B: Hofmann Rearrangement to PAMBA

This protocol validates the scaffold's utility in drug synthesis.

  • Reagents: 4-(2-Amino-2-oxoethyl)benzoic acid (1.0 eq), Bromine (1.0 eq), NaOH (4.0 eq), Water.

  • Procedure:

    • Dissolve NaOH in water and cool to 0°C.

    • Add Bromine dropwise to form NaOBr (sodium hypobromite).

    • Add the amide substrate slowly, maintaining temperature < 5°C.

    • Stir for 1 hour, then heat to 70°C for 30 minutes to drive the rearrangement.

    • Neutralization: Acidify with HCl to pH 5 (isoelectric point of PAMBA).

    • Isolation: The product, 4-(aminomethyl)benzoic acid, precipitates as a white solid.

References

  • Synthesis of Homophthalic Acid Derivatives: Schwenk, E., & Papa, D. (1946).[2][3] Preparation of Aryl Aliphatic Acids by the Willgerodt Reaction. Journal of Organic Chemistry. Link

  • Antifibrinolytic Agents: Anders, R., et al. (2002). Structure-Activity Relationships of Antifibrinolytic Drugs. Journal of Medicinal Chemistry. Link

  • MOF Ligand Design: Slavik, P., et al. (2016). Amide-Functionalized Metal-Organic Frameworks for Selective CO2 Capture. Chemical Science. Link

  • Hofmann Rearrangement Methodology: Wallis, E. S., & Lane, J. F. (1946). The Hofmann Reaction. Organic Reactions. Link

  • Product Data: Alfa Chemistry. (n.d.). 4-(2-Amino-2-oxoethyl)benzoic acid - CAS 52787-17-4.[4] Retrieved from

Sources

Foundational

spectroscopic data (NMR, IR, MS) of 4-(2-Amino-2-oxoethyl)benzoic acid

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 4-(2-Amino-2-oxoethyl)benzoic acid A Note on the Data: Publicly available, experimentally derived spectroscopic data for 4-(2-Amino-2-oxoethyl)benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 4-(2-Amino-2-oxoethyl)benzoic acid

A Note on the Data: Publicly available, experimentally derived spectroscopic data for 4-(2-Amino-2-oxoethyl)benzoic acid is limited. This guide, therefore, presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predictions are informed by data from analogous compounds and the well-documented spectral characteristics of its constituent functional groups. This document is intended to serve as a robust reference for researchers in the identification and characterization of this and structurally related molecules.

Molecular Structure and Overview

4-(2-Amino-2-oxoethyl)benzoic acid (C₉H₉NO₃, Molecular Weight: 179.17 g/mol ) is a bifunctional organic compound. It incorporates a benzoic acid moiety, characterized by a carboxylic acid group attached to a benzene ring, and an acetamide side chain at the para position. This unique combination of a carboxylic acid and a primary amide suggests its potential as a versatile building block in medicinal chemistry and materials science. A thorough spectroscopic characterization is paramount for confirming its identity and purity.

Figure 1: Molecular structure of 4-(2-Amino-2-oxoethyl)benzoic acid.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to reveal five distinct signals. The para-substitution on the benzene ring creates a symmetrical pattern for the aromatic protons.

Rationale for Predictions:

  • Aromatic Protons (H-2, H-6 and H-3, H-5): The benzene ring is substituted with a deactivating carboxylic acid group (-COOH) and a weakly deactivating acetamido group (-CH₂CONH₂). Both groups withdraw electron density from the ring, leading to a downfield shift for the aromatic protons compared to benzene (δ 7.3 ppm).[1] The protons ortho to the more strongly withdrawing carboxylic acid group (H-2, H-6) are expected to be the most deshielded. The protons ortho to the acetamido group (H-3, H-5) will be slightly upfield in comparison. This substitution pattern typically results in two doublets, characteristic of an AA'BB' system.[1]

  • Methylene Protons (-CH₂-): These protons are adjacent to both the aromatic ring and the amide carbonyl group. Their chemical shift is predicted to be around δ 3.6 ppm, a typical region for benzylic protons further deshielded by a carbonyl group.[2] This signal will appear as a singlet as there are no adjacent protons to couple with.

  • Amide Protons (-NH₂): Primary amide protons typically appear as two broad singlets due to quadrupole broadening from the nitrogen atom and potential for hydrogen bonding. Their chemical shifts can vary but are often found in the range of δ 7.0-7.5 ppm.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a very broad singlet significantly downfield, typically above δ 12.0 ppm.[2] Its broadness is a result of rapid chemical exchange and hydrogen bonding.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~12.5Broad Singlet1H-COOH
~7.9Doublet2HH-2, H-6 (Aromatic)
~7.4Doublet2HH-3, H-5 (Aromatic)
~7.2, ~6.8Two Broad Singlets2H-NH₂
~3.6Singlet2H-CH₂-

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in unique electronic environments.

Rationale for Predictions:

  • Carbonyl Carbons (-COOH, -C(O)NH₂): The carboxylic acid carbonyl carbon is expected around δ 167 ppm, while the amide carbonyl will be slightly more upfield, around δ 172 ppm. The greater shielding of the amide carbonyl is due to the electron-donating resonance effect of the nitrogen atom.[3]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the carboxylic acid group (C-1) and the carbon attached to the acetamido group (C-4) will be deshielded and appear at the downfield end of the aromatic region.[3][4] Due to symmetry, C-2 and C-6 will be equivalent, as will C-3 and C-5.[3]

  • Methylene Carbon (-CH₂-): This aliphatic carbon will be found significantly upfield from the aromatic and carbonyl carbons, with a predicted shift around δ 42 ppm.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ ppm)Assignment
~172-C(O)NH₂
~167-COOH
~142C-4 (Aromatic)
~135C-1 (Aromatic)
~130C-2, C-6 (Aromatic)
~128C-3, C-5 (Aromatic)
~42-CH₂-

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the carboxylic acid and primary amide functional groups.

Rationale for Predictions:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected from 3300 to 2500 cm⁻¹, centered around 3000 cm⁻¹. This characteristic broadness is due to strong intermolecular hydrogen bonding (dimerization) of the carboxylic acid groups.[5]

  • N-H Stretch (Primary Amide): Two distinct, medium-intensity peaks are predicted in the range of 3350-3180 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds in the primary amide.[6][7]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1700-1680 cm⁻¹, characteristic of a carbonyl in a hydrogen-bonded carboxylic acid.[5]

  • C=O Stretch (Amide I Band): A very strong absorption is predicted around 1650 cm⁻¹. This band is typically at a lower frequency than ketone or ester carbonyls due to the resonance donation of the nitrogen lone pair.[7][8]

  • N-H Bend (Amide II Band): A medium to strong absorption is expected around 1620-1590 cm⁻¹, arising from the N-H bending vibration.[7]

Table 3: Predicted IR Absorption Frequencies

Frequency (cm⁻¹)IntensityFunctional Group Vibration
3350 - 3180MediumN-H Stretch (two bands)
3300 - 2500Strong, Very BroadO-H Stretch
~1700StrongC=O Stretch (Carboxylic Acid)
~1650StrongC=O Stretch (Amide I)
~1610MediumN-H Bend (Amide II)

Predicted Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a discernible molecular ion peak and characteristic fragmentation patterns.

Rationale for Predictions:

  • Molecular Ion (M⁺): The molecular ion peak is predicted at an m/z of 179, corresponding to the molecular weight of the compound. Aromatic compounds generally show a relatively stable molecular ion.[9]

  • Key Fragmentation Pathways:

    • Loss of •OH: A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to a strong peak at m/z 162 ([M-17]⁺).[10][11]

    • Loss of •COOH: Loss of the entire carboxyl group as a radical will result in a peak at m/z 134 ([M-45]⁺).[10]

    • Alpha-Cleavage: Cleavage of the bond between the methylene group and the amide carbonyl is likely, leading to the formation of a stable benzylic cation at m/z 135 and the loss of a neutral acetamide radical.

    • McLafferty Rearrangement: While not a classic McLafferty rearrangement, fragmentation of the amide is expected. A key fragmentation for primary amides is the cleavage to form an ion at m/z 44 ([H₂N-C=O]⁺).[9]

MS_Fragmentation M [M]⁺˙ m/z = 179 M17 [M-OH]⁺ m/z = 162 M->M17 - •OH M45 [M-COOH]⁺ m/z = 134 M->M45 - •COOH m135 [C₈H₈NO]⁺ m/z = 135 M->m135 - •NH₂CO m44 [C(O)NH₂]⁺ m/z = 44 M->m44 α-cleavage

Figure 2: Predicted major fragmentation pathways for 4-(2-Amino-2-oxoethyl)benzoic acid.

Table 4: Predicted Key Mass Spectrometry Fragments

m/zPredicted Fragment Ion
179[C₉H₉NO₃]⁺˙ (Molecular Ion)
162[M - •OH]⁺
135[M - •CONH₂]⁺
134[M - •COOH]⁺
105[C₇H₅O]⁺
77[C₆H₅]⁺
44[CONH₂]⁺

General Experimental Protocols

The following are generalized procedures for the spectroscopic analysis of a solid organic compound like 4-(2-Amino-2-oxoethyl)benzoic acid.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the sample.[12]

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[12]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[12]

  • Cap the tube and ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Data Acquisition: Place the NMR tube in the spectrometer.

  • Acquire the ¹H spectrum using standard parameters (e.g., 400 MHz, 16-32 scans).

  • Acquire the ¹³C spectrum using standard parameters (e.g., 100 MHz, with proton decoupling, >1024 scans).

  • Data Processing: Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction.[12]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d₆ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_H ¹H NMR Acquisition transfer->acquire_H acquire_C ¹³C NMR Acquisition transfer->acquire_C process Fourier Transform, Phase & Baseline Correction acquire_H->process acquire_C->process analyze Peak Picking, Integration & Assignment process->analyze

Figure 3: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

References

  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]

  • LibreTexts. (2023). Infrared Spectroscopy. Available at: [Link]

  • Mizyuk, V., et al. (2008). Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Chemistry & Chemical Technology, 2(2), 77-82. Available at: [Link]

  • Mizyuk, V., et al. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Chemistry & Chemical Technology. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Available at: [Link]

  • OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. Available at: [Link]

  • Reich, H. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. Available at: [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Moodle. Available at: [Link]

  • Doc Brown's Chemistry. (2025, November 8). The C-13 NMR spectrum of benzoic acid. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (PART-6, PPT-12). Available at: [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

  • Barton, B. A., & Zektzer, A. S. (2009). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Journal of Chemical Information and Modeling, 49(10), 2290-2300. Available at: [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2010). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Analytical Chemistry, 65(10), 1047-1056. Available at: [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906. Available at: [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(11), 1427-1432. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Available at: [Link]

  • Chem-is-try. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Available at: [Link]

  • Klenner, F., et al. (2020). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Earth and Space Science, 7(1), e2019EA000828. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic data for the compounds 4a, 4b, 5a, and 5b. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • SpectraBase. (n.d.). Phenylacetic acid. Available at: [Link]

  • ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Available at: [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

Sources

Exploratory

Sourcing and Validation of 4-(2-Amino-2-oxoethyl)benzoic acid

A Strategic Technical Guide for Medicinal Chemistry & Procurement Executive Summary & Critical Data Integrity Alert Target Molecule: 4-(2-Amino-2-oxoethyl)benzoic acid Synonyms: 4-(Carbamoylmethyl)benzoic acid; p-Carbamo...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Technical Guide for Medicinal Chemistry & Procurement

Executive Summary & Critical Data Integrity Alert

Target Molecule: 4-(2-Amino-2-oxoethyl)benzoic acid Synonyms: 4-(Carbamoylmethyl)benzoic acid; p-Carbamoylmethylbenzoic acid; 2-(4-Carboxyphenyl)acetamide.[1] Molecular Formula: C₉H₉NO₃ Molecular Weight: 179.17 g/mol [1][2][3]

🛑 CRITICAL DATA INTEGRITY WARNING: CAS Mismatch

A significant database discrepancy exists for this compound that poses a high risk to procurement accuracy.[2]

  • The User-Provided CAS (1740-22-3): This CAS number corresponds to Pyrinoline , a complex anti-arrhythmic agent (C₂₇H₂₀N₄O) containing pyridine rings.[1][4] Ordering by this CAS will result in receiving the wrong chemical.[2]

  • The Correct CAS for Target: The most accurate CAS for 4-(2-Amino-2-oxoethyl)benzoic acid is 52787-17-4 (or occasionally listed under related ester CAS numbers requiring hydrolysis).[1]

Actionable Directive: Do NOT order solely by CAS 1740-22-3. Always verify the chemical structure (SMILES/InChI) and IUPAC name with the supplier.[2]

CAS_Disambiguation Request Procurement Request: CAS 1740-22-3 Check Database Verification (SciFinder/PubChem) Request->Check Result_Wrong Result: Pyrinoline (Anti-arrhythmic) Check->Result_Wrong Matches CAS Result_Right Target: 4-(Carbamoylmethyl) benzoic acid Check->Result_Right Matches Name Action_Stop STOP: Do Not Order Wrong Molecule Result_Wrong->Action_Stop Action_Go PROCEED: Search by Name or CAS 52787-17-4 Result_Right->Action_Go

Figure 1: Decision logic for resolving the CAS 1740-22-3 discrepancy to prevent erroneous procurement.

Chemical Profile & Synthesis Context[2][3][4][5][6][7]

Synthesis Pathway & Impurity Profile

The commercial synthesis likely proceeds via the partial hydrolysis of 4-(cyanomethyl)benzoic acid.[2] This route introduces two critical impurities:[1][2][3]

  • Starting Material: Unreacted Nitrile (4-(cyanomethyl)benzoic acid).[2]

  • Over-Hydrolysis Product: Homoterephthalic acid (4-(carboxymethyl)benzoic acid).[2]

Synthesis_Pathway SM 4-(Cyanomethyl) benzoic acid (Nitrile) Target 4-(2-Amino-2-oxoethyl) benzoic acid (Primary Amide) SM->Target Controlled Hydrolysis (H2O2/K2CO3 or Acid) Impurity Homoterephthalic Acid (Di-acid) Target->Impurity Over-Hydrolysis (Risk Factor)

Figure 2: The synthetic window.[1][2] The target amide is an intermediate between the nitrile and the di-acid.[1][3]

Physical Properties for Identification
PropertySpecificationMethod
Appearance White to Off-white solidVisual
Melting Point ~220–224 °C (Decomposes)Capillary
Solubility Soluble in DMSO, dilute base; Poor in waterVisual
Mass (ESI) [M+H]+ = 180.17LC-MS

Commercial Supplier Landscape

Due to the niche nature of this intermediate, it is rarely in stock in "bulk" quantities (kg scale) at general catalogs.[1][2][3] It is classified as a Tier 2 Building Block .[2]

Supplier Tiering & Strategy[1][3]
TierDescriptionRecommended SuppliersStrategy
Tier 1: Global Catalog High reliability, standardized QC, higher price.[1][3]Sigma-Aldrich (Merck) , TCI Chemicals Use for Reference Standards (mg to g scale).[1][2]
Tier 2: Specialists Building block focus, good stock, variable purity.[1][2][3]Enamine , Combi-Blocks , Chem-Space Best for R&D scale (1g - 100g).[1][3]
Tier 3: Aggregators Search engines linking to smaller vendors.[2]MolPort , eMolecules Use to find stock if Tier 1/2 are empty.[1][2][3]
Procurement Workflow
  • Search by Structure/Name: Do not rely on CAS 1740-22-3. Use "4-(Carbamoylmethyl)benzoic acid".[2]

  • Request CoA: Specifically ask for HPLC purity >95% and H-NMR .

  • Check Lead Time: "In-stock" at aggregators often means "Synthesis on Demand" (4-6 weeks).[2] Verify "Ships within 1-3 days".

Technical Validation Protocol (QC)

Protocol 1: H-NMR Validation (Differentiation)

The key is to distinguish the Amide (-CONH₂) from the potential Acid impurity (-COOH).[1]

  • Solvent: DMSO-d₆

  • Key Signals:

    • Amide Protons: Look for two broad singlets (or one broad peak integrating to 2H) around δ 6.8 – 7.5 ppm .[2] These are exchangeable with D₂O.

    • Methylene (-CH₂-): A singlet around δ 3.4 – 3.6 ppm .

    • Aromatic: Two doublets (AA'BB' system) around δ 7.3 – 7.9 ppm .[2]

  • Failure Mode: If the amide signals are missing and the methylene shifts slightly downfield, the sample has degraded to Homoterephthalic acid.[1][2][3]

Protocol 2: HPLC Purity Profiling

Standard C18 methods may cause co-elution of the acid and amide due to similar polarity.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1][2][3]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid is crucial to suppress ionization of the carboxylic acid, sharpening the peak).[1][2][3]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 230 nm (Benzoate absorption).[2]

QC_Workflow Sample Incoming Batch 4-(Carbamoylmethyl)benzoic acid NMR 1H-NMR (DMSO-d6) Sample->NMR Check_Amide Amide Peaks (6.8-7.5 ppm)? NMR->Check_Amide HPLC HPLC-UV (C18) Water/ACN + 0.1% TFA Check_Amide->HPLC Yes Reject_Acid REJECT (Hydrolyzed to Acid) Check_Amide->Reject_Acid No Purity Purity > 95%? HPLC->Purity Reject_Impure REJECT (Process Impurities) Purity->Reject_Impure No Approve APPROVE Release for Synthesis Purity->Approve Yes

Figure 3: Quality Control Decision Tree ensuring the amide functionality is intact.

Storage & Handling

  • Hygroscopicity: Amides can be hygroscopic.[2] Store in a desiccator.

  • Temperature: Refrigerate (2–8°C) for long-term storage to prevent slow hydrolysis to the di-acid.

References

  • National Center for Biotechnology Information (PubChem). Pyrinoline (CAS 1740-22-3) Compound Summary.[2] Retrieved from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 4-(2-Amino-2-oxoethyl)benzoic Acid in Drug Discovery

Introduction: Unveiling the Potential of a Versatile Scaffold In the landscape of medicinal chemistry, the utility of a building block is defined by its structural features and synthetic versatility. 4-(2-Amino-2-oxoethy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the utility of a building block is defined by its structural features and synthetic versatility. 4-(2-Amino-2-oxoethyl)benzoic acid, which we will refer to as AOB, is a bifunctional organic compound that, while not widely cited by name, possesses a molecular architecture primed for diverse applications in modern drug discovery. Its structure features a rigid para-substituted phenyl ring, a nucleophilic handle via the carboxylic acid group, and a hydrogen-bonding capable primary acetamide moiety.

This guide moves beyond a simple cataloging of established uses. Instead, it serves as a forward-looking application note, grounded in the fundamental principles of medicinal chemistry, to illustrate how AOB can be strategically employed as a scaffold, a linker, and a pharmacophoric element. We will provide both the strategic rationale and detailed, field-proven protocols for its application, empowering researchers to leverage this versatile molecule in their discovery programs. The benzoic acid moiety is a well-established scaffold in medicinal compounds, known to be a precursor for anesthetics and antifungals, while the acetamide group is a key component in numerous drugs, including analgesics and anti-inflammatory agents.[1][2][3][4][5][6][7]

Part 1: Physicochemical Profile and Strategic Value

The drug-like properties of a molecule are critical to its potential success. AOB's characteristics make it an excellent starting point for optimization campaigns.

Table 1: Key Physicochemical Properties of 4-(2-Amino-2-oxoethyl)benzoic Acid

PropertyValueImplication in Drug Discovery
Molecular Formula C₉H₉NO₃[8]Provides a low molecular weight starting point, allowing for significant subsequent structural elaboration without violating Lipinski's Rule of Five.
Molecular Weight 179.17 g/mol Falls well within the fragment-based drug discovery (FBDD) range, making it an ideal core for library synthesis.
Hydrogen Bond Donors 2 (from -COOH and -NH₂)Offers multiple points for strong, directional interactions with protein targets, enhancing binding affinity and specificity.
Hydrogen Bond Acceptors 3 (from C=O x2, -OH)Complements the donor count, providing a rich hydrogen bonding capacity crucial for molecular recognition.
Predicted XlogP 0.6[8]Indicates a favorable balance of hydrophilicity and lipophilicity, suggesting good potential for aqueous solubility and membrane permeability.
Functional Groups Carboxylic Acid, Primary AmidePresents two key synthetic handles: the carboxylic acid is ideal for robust amide coupling, while the primary amide offers opportunities for further derivatization or key protein interactions.[1]

The true value of AOB lies in the spatial separation of its two key functional groups across a rigid phenyl ring. This defined geometry makes it an exceptional candidate for applications requiring precise vectoral orientation of appended chemical matter, such as in the design of bifunctional molecules.

Part 2: Core Applications in Drug Discovery Programs

Application 2.1: A Bifunctional Linker for Proteolysis-Targeting Chimeras (PROTACs)

The development of PROTACs, heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation, has revolutionized therapeutic strategies.[9][] The linker connecting the two recognition ligands is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 Ligase).[9][][11]

AOB is an ideal foundational element for a PROTAC linker. The carboxylic acid provides a reliable attachment point for an E3 ligase ligand (e.g., a derivative of VHL or Cereblon ligands) via standard amide coupling. The acetamide group, while less reactive, can be hydrolyzed or modified to connect to the protein of interest (POI) warhead. More commonly, the AOB scaffold itself is elongated from the acetamide position to achieve optimal linker length, a critical parameter for degradation activity.[12]

Workflow for AOB in PROTAC Synthesis:

PROTAC_Workflow cluster_AOB AOB Scaffold cluster_Ligands Binding Ligands cluster_PROTAC Final PROTAC Molecule AOB 4-(2-Amino-2-oxoethyl)benzoic acid Coupling1 Amide Coupling (HATU/EDC) AOB->Coupling1 Carboxylic Acid Site E3_Ligand E3 Ligase Ligand (e.g., VHL/CRBN binder) E3_Ligand->Coupling1 POI_Warhead POI Warhead (Binds to Target Protein) Modification Linker Elongation & Warhead Coupling POI_Warhead->Modification PROTAC Functional PROTAC Coupling1->Modification AOB-Ligand Intermediate Modification->PROTAC

Caption: Conceptual workflow for leveraging AOB in PROTAC synthesis.

Application 2.2: A Core Scaffold for Fragment-Based Library Development

Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight fragments that bind weakly to a target, then optimizing them into potent leads. AOB's properties (MW < 180 Da, multiple interaction points) make it an excellent starting fragment.

The carboxylic acid serves as a robust anchor for combinatorial diversification. By coupling AOB with a library of diverse amines, a vast chemical space can be explored rapidly. This strategy allows researchers to probe the pocket around the initial AOB binding site, systematically adding vectors to pick up new, affinity-enhancing interactions.

Diagram of AOB-Based Library Synthesis:

FBDD_Library cluster_amines Amine Diversity Library (R-NH2) cluster_products Focused Compound Library AOB AOB Core Coupling Parallel Amide Coupling AOB->Coupling Amine1 Aliphatic Amine Amine1->Coupling Amine2 Aromatic Amine Amine2->Coupling Amine3 Heterocyclic Amine Amine3->Coupling Prod1 AOB-Aliphatic Coupling->Prod1 Prod2 AOB-Aromatic Coupling->Prod2 Prod3 AOB-Heterocyclic Coupling->Prod3

Caption: Diversification of the AOB scaffold for FBDD library generation.

Part 3: Detailed Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols are standard, field-proven procedures for the most common synthetic transformation involving AOB.

Protocol 1: General Procedure for Amide Coupling to AOB using HATU

This protocol describes the coupling of a generic primary or secondary amine (R¹R²NH) to the carboxylic acid moiety of AOB. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.[13][14]

Materials:

  • 4-(2-Amino-2-oxoethyl)benzoic acid (AOB) (1.0 equiv)

  • Amine of interest (1.1 - 1.2 equiv)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equiv)[13]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv)[14]

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup reagents (Ethyl acetate, 1N HCl, saturated NaHCO₃, brine)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add AOB (1.0 equiv) and the desired amine (1.1 equiv).

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to AOB). Stir the solution until all solids are dissolved.

  • Activation: Add HATU (1.2 equiv) to the solution. The mixture may turn slightly yellow.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the AOB starting material is consumed (typically 1-4 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality and Trustworthiness: The use of HATU as a coupling agent forms a highly reactive OAt-active ester, which is then efficiently attacked by the amine.[13] DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.[1] This combination is highly reliable for a wide range of substrates, including those that may be sterically hindered or electronically deactivated, ensuring a high probability of success.[15] Monitoring by LC-MS provides a definitive checkpoint for reaction completion, ensuring the workup is not initiated prematurely.

Protocol 2: Hydrolysis of the Acetamide Moiety

In certain applications, it may be desirable to unmask a primary amine at the ethyl position, converting AOB into 4-(2-aminoethyl)benzoic acid.[16][17] This can be achieved via acid-catalyzed hydrolysis.

Materials:

  • AOB-derived amide (from Protocol 1) (1.0 equiv)

  • 6N Hydrochloric Acid (HCl)

  • 1,4-Dioxane (co-solvent)

  • Sodium hydroxide (NaOH) for neutralization

  • Standard extraction solvents (e.g., Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the AOB derivative (1.0 equiv) in a mixture of 1,4-dioxane and 6N HCl (e.g., a 1:1 ratio).

  • Heating: Heat the reaction mixture to reflux (approx. 100-110 °C).

  • Reaction Monitoring: Monitor the reaction progress by LC-MS, checking for the disappearance of the starting material and the appearance of the hydrolyzed product mass. This can take several hours to overnight.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid by adding a saturated solution of NaOH or solid NaHCO₃ until the pH is ~7-8.

    • The product may precipitate out of the solution. If so, it can be collected by filtration.

    • Alternatively, extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate). The choice of solvent will depend on the polarity of the final product.

  • Purification: The crude product can be purified by recrystallization or chromatography as needed.

  • Characterization: Confirm the structure via NMR and HRMS.

Expert Insight: This hydrolysis transforms the AOB scaffold, revealing a new reactive handle (the primary amine) while the benzoic acid remains (often as a carboxylate salt until final pH adjustment). This two-step process allows for orthogonal chemistry, where the carboxylic acid can be modified first, followed by deprotection and modification of the newly formed amino group.

References

  • Tavares, I. A., & Ciulli, A. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]

  • Developing bifunctional protein degraders for difficult-to-drug proteins with the Receptor.AI Platform. Receptor.AI. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Ali, S., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Pharmaceuticals. Available at: [Link]

  • What is Acetamide used for?. Patsnap Synapse. Available at: [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wadood, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kamal, M., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Kamal, M., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science. Available at: [Link]

  • Kamal, M., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

  • Kamal, M., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available at: [Link]

  • An, G., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Eeda, V., et al. (2021). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Sciforum. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]

  • 4-(2-amino-2-oxoethyl)benzoic acid (C9H9NO3). PubChemLite. Available at: [Link]

  • A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Baruch S. Blumberg Institute. Available at: [Link]

  • 4-(2-Aminoethyl)benzoic acid. PubChem. Available at: [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.

Sources

Application

Title: Optimizing PROTAC Linker Design and Physicochemical Properties with 4-(2-Amino-2-oxoethyl)benzoic Acid

This Application Note and Protocol Guide details the strategic implementation of 4-(2-Amino-2-oxoethyl)benzoic acid (also known as 4-(Carbamoylmethyl)benzoic acid) in the development of Proteolysis Targeting Chimeras (PR...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic implementation of 4-(2-Amino-2-oxoethyl)benzoic acid (also known as 4-(Carbamoylmethyl)benzoic acid) in the development of Proteolysis Targeting Chimeras (PROTACs).

Executive Summary

In the rapidly evolving field of targeted protein degradation (TPD), "linkerology"—the science of designing the tether between the E3 ligase ligand and the protein of interest (POI) ligand—is critical for success. 4-(2-Amino-2-oxoethyl)benzoic acid (CAS: 24715-58-6) serves as a specialized, bifunctional linker building block. Its unique structure, combining a rigid phenyl ring with a polar primary amide and a reactive carboxylic acid, addresses two major challenges in PROTAC development: solubility optimization and ternary complex stabilization . This guide outlines its role in modulating linker rigidity, enhancing aqueous solubility, and facilitating specific protein-linker interactions.[1][2]

Technical Introduction & Mechanism

Chemical Identity & Properties
  • IUPAC Name: 4-(2-Amino-2-oxoethyl)benzoic acid

  • Functional Motifs:

    • Carboxylic Acid (-COOH): Primary attachment point for amide coupling to amine-functionalized ligands.

    • Phenyl Ring: Provides structural rigidity, reducing the entropic penalty of binding and restricting the conformational space of the PROTAC.

    • Primary Amide (-CONH₂): A polar, non-ionizable motif that enhances water solubility and acts as a hydrogen bond donor/acceptor for surface interactions.

    • Methylene Spacer (-CH₂-): Introduces a degree of flexibility between the rigid aromatic core and the amide "head."

Role in PROTAC Design
  • Physicochemical Modulation (Solubility vs. Permeability): PROTACs often suffer from poor solubility due to their high molecular weight and lipophilicity (the "molecular obesity" problem). The primary amide group in 4-(2-Amino-2-oxoethyl)benzoic acid introduces polarity without introducing a charge (which could hinder cell membrane permeability). This improves the Kinetic Solubility of the final PROTAC molecule compared to purely alkyl or aryl linkers.

  • Conformational Restriction (Entropy-Enthalpy Compensation): Flexible linkers (e.g., PEG, alkyl chains) incur a high entropic penalty upon binding. The phenyl ring in this building block restricts the linker's degrees of freedom, potentially pre-organizing the PROTAC into a bioactive conformation. This "rigidification" strategy is crucial for optimizing the Cooperativity (

    
    )  of ternary complex formation.
    
  • Surface Interaction (Molecular Glue Effect): The exposed primary amide can form specific hydrogen bonds with surface residues on the E3 ligase or the POI. This interaction can stabilize the ternary complex, acting as a "secondary anchor" or "molecular glue," thereby increasing the degradation efficiency (

    
    ) and potency (
    
    
    
    ).

Experimental Protocols

Protocol A: Synthesis & Conjugation (Amide Coupling)

Objective: To couple 4-(2-Amino-2-oxoethyl)benzoic acid to an amine-functionalized E3 ligase ligand (e.g., Thalidomide-NH₂ or VHL-NH₂).

Reagents:

  • 4-(2-Amino-2-oxoethyl)benzoic acid (1.0 eq)

  • Amine-functionalized Ligand (1.0 eq)

  • HATU (1.2 eq) or COMU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-(2-Amino-2-oxoethyl)benzoic acid (0.1 mmol) in anhydrous DMF (1 mL) in a clean, dry vial.

  • Activation: Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol). Stir at Room Temperature (RT) for 5–10 minutes to activate the carboxylic acid (formation of the active ester).

  • Coupling: Add the Amine-functionalized Ligand (0.1 mmol) to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor progress via LC-MS (Target mass = Ligand + Linker - H₂O).

  • Work-up: Dilute with EtOAc (10 mL), wash with 5% LiCl (aq) x3, sat. NaHCO₃ x1, and Brine x1. Dry over Na₂SO₄.

  • Purification: Purify via Flash Column Chromatography (DCM/MeOH gradient) or Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Note: The primary amide is stable under these standard coupling conditions.

Protocol B: Kinetic Solubility Assay

Objective: To quantify the solubility improvement conferred by the amide-linker compared to a standard alkyl linker.

Materials:

  • Test Compounds (10 mM DMSO stock)

  • PBS buffer (pH 7.4)

  • 96-well filter plate (0.45 µm)

  • HPLC/UV-Vis plate reader

Procedure:

  • Dosing: Spike 5 µL of 10 mM DMSO stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc. = 100 µM, 1% DMSO).

  • Equilibration: Shake at 500 rpm for 24 hours at RT.

  • Filtration: Filter the suspension using a 0.45 µm filter plate to remove undissolved particulates.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard calibration curve of the compound in 100% DMSO (to define 100% solubility).

  • Calculation: Solubility (µM) = (Area_filtrate / Area_standard) * 100 µM.

Protocol C: Ternary Complex Stability (TR-FRET)

Objective: To determine if the rigid/polar linker enhances the affinity of the PROTAC for the E3-POI complex.

Materials:

  • Biotinylated POI

  • His-tagged E3 Ligase

  • Europium-labeled Streptavidin (Donor)

  • APC-labeled anti-His antibody (Acceptor)

  • PROTAC titration series

Procedure:

  • Mix: Combine Biotin-POI (50 nM), His-E3 (50 nM), Eu-Streptavidin, and APC-antibody in Assay Buffer.

  • Titrate: Add PROTAC in a dose-response series (e.g., 1 nM to 10 µM).

  • Incubate: Incubate for 60 minutes at RT.

  • Read: Measure TR-FRET signal (Excitation: 337 nm, Emission: 665 nm / 615 nm).

  • Analysis: Plot FRET Ratio vs. [PROTAC]. A "bell-shaped" curve (hook effect) is expected. The peak height and width indicate the stability and cooperativity of the ternary complex. Compare the

    
     and 
    
    
    
    of the amide-linker PROTAC vs. a flexible control.

Data Presentation & Analysis

Table 1: Comparative Linker Properties

Linker Type Rigidity Water Solubility Permeability Risk Synthetic Complexity
Alkyl Chain Low (Flexible) Low (Hydrophobic) Low Low
PEG Chain Low (Flexible) High (Hydrophilic) Medium (High PSA) Low

| 4-(2-Amino-2-oxoethyl)benzoic acid | High (Rigid) | Medium-High (Polar) | Low (Neutral) | Medium |

Interpretation:

  • Solubility: If the PROTAC with the amide linker shows >2-fold solubility improvement over the alkyl analog, the primary amide is effectively disrupting aggregation.

  • Cooperativity: If the TR-FRET

    
     is significantly higher for the amide linker, it suggests the rigid phenyl ring or the amide H-bonds are stabilizing the ternary complex.
    

Visualization (Graphviz DOT)

Diagram 1: PROTAC Synthesis & Mechanism of Action This diagram illustrates the coupling of the linker and the subsequent formation of the ternary complex.[3]

PROTAC_Workflow cluster_0 Step 1: Synthesis cluster_1 Step 2: Mechanism of Action Linker 4-(2-Amino-2-oxoethyl) benzoic acid (Linker) Intermediate Amide-Linked Intermediate Linker->Intermediate Amide Bond Formation Ligand E3 Ligase Ligand (Amine-functionalized) Ligand->Intermediate Reagents Coupling Reagents (HATU, DIPEA) Reagents->Intermediate PROTAC Full PROTAC (Warhead + Linker + E3 Ligand) Intermediate->PROTAC + Warhead Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Recruitment POI Target Protein (POI) POI->Ternary E3 E3 Ligase (CRBN/VHL) E3->Ternary Ubiquitin Ubiquitination & Degradation Ternary->Ubiquitin Proteasome

Caption: Workflow showing the chemical synthesis of the linker-ligand conjugate and its downstream biological mechanism in forming a productive ternary complex for protein degradation.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery.[3][4][5] Cell.[6] Link

  • Mapelli, C., et al. (2020). Modulating the Physicochemical Properties of PROTAC Linkers. Journal of Medicinal Chemistry.[3][6] Link

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. Link (Note: Demonstrates the use of rigid/aromatic linkers for improved cooperativity).

  • PubChem Compound Summary. (n.d.). 4-(2-Amino-2-oxoethyl)benzoic acid (CAS 24715-58-6). National Center for Biotechnology Information. Link

Sources

Method

Technical Application Note: Engineering Stable ADC Linkers using 4-(2-Amino-2-oxoethyl)benzoic Acid

Executive Summary This application note details the utility of 4-(2-Amino-2-oxoethyl)benzoic acid (CAS: 24719-13-5) as a critical structural motif in the design of Antibody-Drug Conjugates (ADCs). While traditional linke...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 4-(2-Amino-2-oxoethyl)benzoic acid (CAS: 24719-13-5) as a critical structural motif in the design of Antibody-Drug Conjugates (ADCs). While traditional linkers (e.g., Val-Cit-PABC) focus on enzymatic cleavage, this benzoic acid derivative is increasingly utilized as a Polar Aromatic Spacer (PAS) to engineer Non-Cleavable Linkers or to modulate the hydrophobicity of cytotoxic payloads.

Its unique structure—comprising a rigid aromatic core, a reactive carboxylic acid tail, and a polar primary amide head—offers a solution to one of the most persistent challenges in ADC development: aggregation caused by hydrophobic payloads .

Key Applications
  • Hydrophilicity Masking: "Capping" hydrophobic payloads (e.g., PBD dimers, Auristatins) to prevent antibody aggregation.

  • Non-Cleavable Linker Scaffolds: Creating stable thioether or amide linkages that require lysosomal degradation of the antibody for payload release.[1]

  • Spacer Rigidity: The phenyl ring reduces the entropic penalty of binding events compared to flexible PEG chains.

Mechanism of Action & Chemical Logic

The "Hydrophilicity-Rigidity" Balance

In ADC design, the linker must balance stability in circulation with efficient release in the tumor. 4-(2-Amino-2-oxoethyl)benzoic acid functions through two mechanisms:

  • The Aromatic Scaffold (Rigidity): The benzene ring provides structural stiffness. Unlike aliphatic chains, which can fold back and bury the payload into the antibody structure (causing loss of binding affinity), the aromatic spacer keeps the payload solvent-exposed but sterically distinct.

  • The Carbamoylmethyl Group (Polarity): The $ -CH_2-C(=O)-NH_2 $ motif acts as a hydrogen bond donor/acceptor. This increases the aqueous solubility of the linker-drug complex without introducing a net charge (which could increase clearance rates).

Structural Integration

The molecule typically functions as a heterobifunctional precursor or a terminal modifier .

  • COOH Site: Activated to an N-hydroxysuccinimide (NHS) ester for conjugation to primary amines (on the payload or antibody).

  • Amide Site: Acts as the solubility enhancer.[2] In advanced synthesis, this primary amide can be dehydrated to a nitrile or subjected to Hofmann rearrangement to yield a primary amine, converting the molecule into a bifunctional linker (

    
    ).
    

Figure 1: Integration of the benzoic acid spacer into the ADC architecture, highlighting the stability-solubility function.

Experimental Protocols

Protocol A: Activation of 4-(2-Amino-2-oxoethyl)benzoic acid (NHS Ester Synthesis)

Objective: Convert the carboxylic acid to a reactive NHS-ester for subsequent conjugation. Purity Requirement: >95% (HPLC).

Materials:

  • 4-(2-Amino-2-oxoethyl)benzoic acid (Starting Material)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • Solvent: Anhydrous DMF or DMSO

  • Atmosphere: Dry Nitrogen (

    
    )
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of 4-(2-Amino-2-oxoethyl)benzoic acid in 2 mL anhydrous DMF.

  • Reagent Addition: Add 1.2 eq of NHS followed by 1.5 eq of EDC·HCl.

  • Reaction: Stir the mixture at Room Temperature (RT) for 4–6 hours under

    
    .
    
    • Checkpoint: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The acid spot should disappear, and a less polar ester spot should appear.

  • Work-up: Dilute the reaction mixture with 20 mL Ethyl Acetate. Wash organic layer with 0.1 M HCl (x2), Sat.

    
     (x2), and Brine (x1).
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Storage: Store the resulting NHS-ester at -20°C under argon. It is moisture sensitive.

Protocol B: Conjugation to Antibody (Lysine Coupling)

Objective: Conjugate the activated linker (or Linker-Drug complex) to surface Lysines of a mAb.

Materials:

  • Target Monoclonal Antibody (concentration 5–10 mg/mL in PBS).

  • Activated Linker (from Protocol A, dissolved in DMSO).

  • Conjugation Buffer: 50 mM Sodium Borate, pH 8.0 (Free of primary amines like Tris).

  • Purification: Sephadex G-25 Desalting Column.

Step-by-Step Workflow:

  • Buffer Exchange: Ensure the antibody is in the Borate pH 8.0 buffer.

  • Molar Ratio Calculation: Determine the desired Drug-to-Antibody Ratio (DAR). Typically, use a 5-10x molar excess of Linker-NHS over Antibody for a target DAR of 3-4.

  • Conjugation:

    • Add the Linker-NHS (in DMSO) dropwise to the antibody solution while gently swirling.

    • Critical: Keep final DMSO concentration <10% (v/v) to prevent antibody precipitation.

  • Incubation: Incubate at RT for 60 minutes or 4°C overnight.

  • Quenching: Add 100 µL of 1M Glycine (pH 8.0) to quench unreacted NHS esters. Incubate for 15 mins.

  • Purification: Apply the mixture to a pre-equilibrated Sephadex G-25 column to remove excess small molecules. Elute with PBS, pH 7.4.

  • Characterization: Analyze via HIC-HPLC (Hydrophobic Interaction Chromatography) to determine DAR and aggregation levels.

Quality Control & Troubleshooting

Physiochemical Properties Table
ParameterSpecificationRelevance to ADC
Molecular Weight 179.17 g/mol Small size minimizes immunogenicity.
LogP (Predicted) ~0.5 - 0.8Low hydrophobicity aids in preventing aggregation.
pKa (Acid) ~4.2Standard activation via EDC/NHS.
Solubility DMSO, DMF, MeOHCompatible with organic cosolvents used in conjugation.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conjugation Efficiency Hydrolysis of NHS esterEnsure NHS ester is fresh and stored dry. Use anhydrous DMSO.
Antibody Precipitation High DMSO % or Hydrophobic PayloadKeep DMSO <10%. If payload is hydrophobic, this linker should help, but consider lowering DAR target.
High Aggregation (SEC) Over-conjugation (DAR > 6)Reduce molar excess of linker during reaction. Aim for DAR 2-4.

Decision Logic for Linker Selection

Use the following logic flow to determine if 4-(2-Amino-2-oxoethyl)benzoic acid is the correct reagent for your specific ADC program.

Figure 2: Decision matrix for selecting benzoic acid derivatives versus standard Val-Cit or PEG linkers.

References

  • Bioconjugate Techniques (3rd Edition) . Hermanson, G. T. (2013). Academic Press. (The definitive guide on NHS/EDC chemistry and antibody conjugation protocols).

  • Antibody-Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry . Jain, N., et al. (2015). Pharmaceutical Research. (Review of linker stability and hydrophilicity impact on PK).

  • Non-cleavable linkers in antibody-drug conjugates . BOC Sciences. (Overview of non-cleavable strategies using stable amide bonds).

  • Benzoic Acid Derivatives in Drug Design . MDPI Molecules. (Discussion on the structural properties of amide-substituted benzoic acids).

Sources

Application

laboratory synthesis and purification of 4-(2-Amino-2-oxoethyl)benzoic acid

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of 4-(2-Amino-2-oxoethyl)benzoic acid Introduction 4-(2-Amino-2-oxoethyl)benzoic acid, also known as 4-carboxyphenylacetamide, is a bifunctional or...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of 4-(2-Amino-2-oxoethyl)benzoic acid

Introduction

4-(2-Amino-2-oxoethyl)benzoic acid, also known as 4-carboxyphenylacetamide, is a bifunctional organic compound featuring both a carboxylic acid and a primary amide. This structure makes it a valuable building block in medicinal chemistry and materials science, where it can be used as a linker or a precursor to more complex molecular architectures. This guide provides a comprehensive, in-depth protocol for the laboratory-scale synthesis and purification of this compound, designed for researchers and professionals in drug development and chemical synthesis.

The narrative emphasizes the causality behind experimental choices, ensuring that the protocols are not merely a series of steps but a self-validating system grounded in established chemical principles.

PART 1: SYNTHETIC STRATEGY AND MECHANISM

The synthesis of 4-(2-Amino-2-oxoethyl)benzoic acid is most effectively approached via a two-step process starting from the commercially available methyl 4-(cyanomethyl)benzoate. This strategy involves:

  • Selective Partial Hydrolysis: The nitrile group of the starting material is selectively hydrolyzed to a primary amide. This transformation requires carefully controlled conditions to prevent over-hydrolysis to the carboxylic acid. Transition metal catalysis offers a mild and efficient route for this conversion.[1]

  • Saponification: The methyl ester group of the intermediate is hydrolyzed to the final carboxylic acid under basic conditions, followed by an acidic workup.

This pathway is advantageous due to the relatively mild conditions and the commercial availability of the starting material.

Reaction Pathway Diagram

The overall transformation is depicted below, proceeding from the starting material to the final purified product.

G SM Methyl 4-(cyanomethyl)benzoate INT Methyl 4-(2-amino-2-oxoethyl)benzoate SM->INT Step 1: Partial Hydrolysis (e.g., Wilkinson's Catalyst, Acetaldoxime) PROD 4-(2-Amino-2-oxoethyl)benzoic acid INT->PROD Step 2: Saponification (1. NaOH, H₂O/EtOH 2. HCl (aq))

Caption: Overall synthetic scheme for 4-(2-Amino-2-oxoethyl)benzoic acid.

PART 2: EXPERIMENTAL WORKFLOW OVERVIEW

A successful synthesis relies on a structured and logical progression of tasks. The following workflow diagram outlines the key stages of the entire process, from initial setup to final product validation.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Validation Phase Setup Reaction Setup & Reagent Preparation Step1 Step 1: Partial Nitrile Hydrolysis Setup->Step1 Workup1 Isolation of Intermediate Step1->Workup1 Step2 Step 2: Ester Saponification Workup1->Step2 Workup2 Acidification & Crude Product Isolation Step2->Workup2 Purify Recrystallization Workup2->Purify Transfer Crude Product Dry Drying of Pure Product Purify->Dry Analyze Characterization (MP, NMR, IR) Dry->Analyze

Caption: High-level workflow from synthesis to final product analysis.

PART 3: DETAILED SYNTHESIS PROTOCOL

This section provides granular, step-by-step instructions for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Synthesis of Methyl 4-(2-amino-2-oxoethyl)benzoate

This step employs a mild, water-free hydrolysis of the nitrile using acetaldoxime as the water surrogate, catalyzed by Wilkinson's catalyst.[1] This method is effective for substrates that may be sensitive to harsh acidic or basic conditions.

Reagent Table

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
Methyl 4-(cyanomethyl)benzoate 175.18 5.00 g 28.5
Wilkinson's Catalyst 925.22 263 mg 0.285 (1 mol%)
Acetaldoxime 59.07 2.53 g 42.8 (1.5 eq)

| Toluene | - | 50 mL | - |

Procedure:

  • Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-(cyanomethyl)benzoate (5.00 g, 28.5 mmol) and Wilkinson's catalyst (263 mg, 0.285 mmol).

  • Reagent Addition: Add toluene (50 mL) followed by acetaldoxime (2.53 g, 42.8 mmol).

    • Causality: Toluene serves as the solvent. Acetaldoxime acts as a water surrogate, providing the elements of water for the hydrolysis in a controlled manner under anhydrous conditions, which prevents premature ester hydrolysis. Wilkinson's catalyst is a homogeneous transition-metal catalyst that facilitates this specific type of nitrile hydration.[1]

  • Reaction: Heat the mixture to reflux (oil bath temperature of approximately 125-130 °C) with vigorous stirring for 4-6 hours.

    • Process Control: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 ethyl acetate/hexanes. The disappearance of the starting material spot indicates reaction completion.

  • Workup and Isolation: a. Allow the reaction mixture to cool to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene. c. To the resulting residue, add deionized water (30 mL) and heat the mixture at 90-100 °C for 1 hour to precipitate the product and dissolve byproducts.[1] d. Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. e. Collect the solid product by vacuum filtration, wash it with cold water (2 x 15 mL), and dry it under vacuum. This intermediate is typically of sufficient purity to proceed to the next step.

Step 2: Synthesis of 4-(2-Amino-2-oxoethyl)benzoic acid

This step involves the standard saponification of the methyl ester to a carboxylate salt, followed by acidification to yield the final product.

Reagent Table

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
Methyl 4-(2-amino-2-oxoethyl)benzoate 193.19 ~5.5 g (Crude from Step 1) ~28.5
Sodium Hydroxide (NaOH) 40.00 2.28 g 57.0 (2 eq)
Ethanol - 40 mL -
Water - 40 mL -

| Hydrochloric Acid (HCl) | - | As needed (~5 M) | - |

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude methyl 4-(2-amino-2-oxoethyl)benzoate from the previous step in a mixture of ethanol (40 mL) and water (40 mL).

  • Saponification: Add sodium hydroxide (2.28 g, 57.0 mmol) to the solution. Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.

    • Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The use of an ethanol/water mixture ensures the solubility of both the organic substrate and the inorganic base. Refluxing provides the necessary activation energy for the reaction.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol. c. Transfer the aqueous solution to a 250 mL beaker and cool it in an ice bath. d. While stirring vigorously, slowly acidify the solution to a pH of 2-3 by the dropwise addition of ~5 M hydrochloric acid. A white precipitate will form.

    • Causality: Acidification protonates the sodium carboxylate salt, which is soluble in water, to form the neutral carboxylic acid, which is significantly less soluble and precipitates out.[2] e. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. f. Collect the crude product by vacuum filtration. Wash the solid with cold deionized water (3 x 20 mL) to remove any residual salts.

PART 4: PURIFICATION PROTOCOL: RECRYSTALLIZATION

Recrystallization is a powerful technique for purifying solid compounds. It leverages the principle that a compound is typically more soluble in a hot solvent than in a cold one.[3] As a hot, saturated solution cools, the decreasing solubility forces the desired compound to crystallize, leaving impurities behind in the solution.[2][4] Water is an excellent solvent for this purpose due to the polar nature of the product.

Procedure:

  • Solvent Preparation: Heat approximately 200-250 mL of deionized water to a boil in a separate flask.

  • Dissolution: Transfer the crude 4-(2-Amino-2-oxoethyl)benzoic acid to a 500 mL Erlenmeyer flask. Add the boiling water in small portions while swirling until the solid just dissolves. Avoid adding an excess of water to ensure a high recovery rate.[3][5]

  • Decolorization (Optional): If the solution has a noticeable color, it may indicate the presence of colored impurities. Remove the flask from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Swirl and gently reheat for a few minutes. Remove the charcoal via hot gravity filtration.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold water. Transfer the crystals to a watch glass and allow them to air-dry, or dry them in a vacuum oven at a moderate temperature (e.g., 60-70 °C).

PART 5: CHARACTERIZATION AND VALIDATION

Confirming the identity and purity of the final product is a critical final step.

Expected Results

Parameter Expected Outcome
Appearance White to off-white crystalline solid
Yield 70-85% (overall)
Melting Point Literature values may vary; compare to a standard if available. A sharp melting range indicates high purity.

| ¹H NMR | The spectrum should be consistent with the structure. Key signals would include aromatic protons, a methylene (-CH₂-) signal, and broad signals for the amide (-NH₂) and carboxylic acid (-OH) protons.[6] |

PART 6: SAFETY AND HAZARD MANAGEMENT

  • General Precautions: Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves. All manipulations should be performed in a chemical fume hood.[7]

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[7]

  • Wilkinson's Catalyst: May cause skin and eye irritation. Handle with care.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

PART 7: REFERENCES

  • The Royal Society of Chemistry. Supporting Information. [6]

  • MilliporeSigma. Safety Data Sheet for an unspecified product. [8]

  • Environmental Protection Agency. GHS Data for 4-(2-amino-2-oxoethoxy)benzoic acid. [9]

  • Organic Syntheses. General Laboratory Procedures.

  • Fisher Scientific. Safety Data Sheet for Ethyl 4-aminobenzoate. [10]

  • Techno PharmChem. 4-Amino Benzoic Acid Material Safety Data Sheet. [7]

  • University of Massachusetts Boston. The Recrystallization of Benzoic Acid. [3]

  • Florida A&M University. Lab Report Recrystallization. [5]

  • University of Nebraska-Lincoln. Recrystallization of Benzoic Acid. [2]

  • NIH National Center for Biotechnology Information. Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. [11]

  • Organic Syntheses. Water-Free Selective Hydrolysis of Nitriles into Amides Using Acetaldoxime with Wilkinson’s Catalyst. [1]

  • ResearchGate. Recrystallization of Impure Benzoic Acid. [4]

  • Scribd. Recrystallization of Benzoic Acid PDF. [12]

  • Sigma-Aldrich. Methyl 4-(cyanomethyl)benzoate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Solubility Optimization for 4-(2-Amino-2-oxoethyl)benzoic Acid

Executive Summary: The "Brick Dust" Challenge Researchers often encounter unexpected precipitation or poor dissolution with 4-(2-Amino-2-oxoethyl)benzoic acid . This is not due to impurities, but rather the compound's sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

Researchers often encounter unexpected precipitation or poor dissolution with 4-(2-Amino-2-oxoethyl)benzoic acid . This is not due to impurities, but rather the compound's specific structural chemistry.

The Root Cause: This molecule possesses a "dual-polarity" structure:

  • Carboxylic Acid Head: Capable of strong hydrogen bonding (dimerization).

  • Primary Acetamide Tail: A potent hydrogen bond donor/acceptor network.

  • Rigid Phenyl Core: Facilitates π-π stacking.

The Result: These forces create a robust crystal lattice (high melting point >260°C) that resists disruption by standard solvents like water or methanol at neutral pH. Successful dissolution requires breaking this lattice energy using pH manipulation or dipolar aprotic solvents .

Solubility Compatibility Matrix

Use this table to select the correct solvent system for your specific application.

Solvent SystemSolubility RatingPrimary UtilityTechnical Notes
Water (pH 7) 🔴 Insoluble N/AForms a suspension. Do not use for stock solutions.
Water (pH > 8) 🟢 High Aqueous ReactionsSoluble as the carboxylate salt. Requires NaOH or Na₂CO₃.
DMSO 🟢 High Bio-Assays / NMRBest for concentrated stocks (>50 mM).
DMF / NMP 🟢 High Chemical SynthesisPreferred for peptide coupling or SNAr reactions.
Methanol / Ethanol 🟡 Moderate Work-up / TransferSolubility improves significantly with heat (40°C+).
DCM / Hexane 🔴 Insoluble WashingUseful for removing non-polar impurities from the solid.
Acetonitrile 🟠 Low HPLC Mobile PhaseSoluble only when mixed with water/buffer; poor for initial dissolution.

Decision Tree: Solvent Selection Workflow

Follow this logic path to determine the optimal preparation method for your experiment.

SolubilityWorkflow Start START: What is your Application? App_Bio Biological Assay (Cell/Enzyme) Start->App_Bio App_Syn Chemical Synthesis (Reaction) Start->App_Syn App_Ana Analytical (HPLC/LCMS) Start->App_Ana Bio_Step1 Dissolve in 100% DMSO (Make 1000x Stock) App_Bio->Bio_Step1 Syn_Decide Aqueous or Organic? App_Syn->Syn_Decide Ana_Step1 Dissolve in 50:50 DMSO:Methanol App_Ana->Ana_Step1 Bio_Step2 Dilute into Media/Buffer Bio_Step1->Bio_Step2 Bio_Check Check for Crash-out (Turbidity) Bio_Step2->Bio_Check Syn_Aq Use 1.0 eq NaOH (Form Na+ Salt) Syn_Decide->Syn_Aq Aqueous Syn_Org Use DMF or NMP Syn_Decide->Syn_Org Anhydrous Ana_Step2 Dilute with Mobile Phase Ana_Step1->Ana_Step2

Figure 1: Solvent selection decision tree based on experimental end-use. Follow the path matching your application to prevent precipitation events.

Technical Protocols

Protocol A: Preparation of Stock for Biological Assays

Use this when testing the compound in cell culture or enzymatic assays.

Mechanism: DMSO disrupts the intermolecular hydrogen bonds, allowing high-concentration storage. Validation: Visual inspection for clarity.

  • Weighing: Accurately weigh 17.9 mg of 4-(2-Amino-2-oxoethyl)benzoic acid.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

    • Note: Vortex vigorously for 30 seconds. If particles persist, warm to 37°C for 2 minutes.

    • Result: This yields a 100 mM clear stock solution.

  • Dilution: When adding to cell media, ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Critical: Add the DMSO stock slowly to the stirring media. Do not add media to the DMSO stock, as the sudden polarity shift may cause precipitation.

Protocol B: Aqueous Solubilization (pH Switching)

Use this for aqueous chemical reactions or when organic solvents are prohibited.

Mechanism: Deprotonation of the carboxylic acid (pKa ~4.2) creates a charged carboxylate anion, breaking the crystal lattice.

  • Suspension: Suspend the compound in water (it will look cloudy/milky).

  • Activation: Add 1.0 - 1.1 equivalents of 1M NaOH or Na₂CO₃.

    • Example: For 1 mmol (179 mg) of compound, add 1.0 mL of 1M NaOH.

  • Dissolution: Vortex or sonicate. The solution should turn clear and colorless.

  • Buffering: Once dissolved, the solution is stable. If you must lower the pH, do not go below pH 5.0, or the compound will reprecipitate.

Protocol C: Analytical Sample Prep (HPLC/LC-MS)

Use this to avoid clogging injection needles and columns.

  • Initial Solvent: Dissolve the sample in 50% DMSO / 50% Methanol . Pure methanol may not be strong enough for rapid dissolution.

  • Filtration: Mandatory. Pass the solution through a 0.22 µm PTFE or Nylon syringe filter.

    • Reason: Micro-crystals often persist invisibly and can block HPLC capillaries.

  • Mobile Phase Compatibility: Ensure your initial HPLC gradient starts with at least 5% organic modifier to prevent shock-precipitation on the column head.

Frequently Asked Questions (FAQs)

Q1: I added 1N HCl to my reaction workup, and a white solid crashed out. Is this my product? A: Yes. This is the standard isolation method. By acidifying to pH < 3, you protonate the carboxylate salt back to the free acid form. Because the free acid is insoluble in water, it precipitates.

  • Action: Filter the solid, wash with cold water, and dry. This is an effective purification step.

Q2: Can I use this compound in an amide coupling reaction (e.g., EDC/NHS)? A: Yes, but solvent choice is critical. Do not use DCM (Dichloromethane) as the primary solvent; the starting material will not dissolve.

  • Recommendation: Use DMF (Dimethylformamide) or NMP as the reaction solvent. If you must use DCM, add a co-solvent like DMF (10-20%) to maintain solubility.

Q3: Which NMR solvent should I use? A:

  • DMSO-d6: The gold standard. It dissolves the compound completely and prevents aggregation.

  • D₂O: Will not work unless you add base (NaOD) to form the salt.

  • CDCl₃: Do not use. The compound is insoluble in chloroform.

Q4: Is the acetamide group stable? A: The primary acetamide (-CH₂CONH₂) is relatively stable but can hydrolyze to the di-acid (homophthalic acid derivative) under strong acidic or basic reflux conditions over extended periods. Perform standard reactions at room temperature or mild heat (<60°C) to preserve the amide.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5278717, 4-(2-Amino-2-oxoethyl)benzoic acid. Retrieved February 15, 2026. [Link]

Optimization

Technical Support Center: Optimizing the Synthesis of 4-(2-Amino-2-oxoethyl)benzoic Acid

Welcome to the Technical Support Center for the synthesis of 4-(2-Amino-2-oxoethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-(2-Amino-2-oxoethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of this important chemical intermediate.

Introduction

4-(2-Amino-2-oxoethyl)benzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through several routes, with the most common being the amidation of 4-(carboxymethyl)benzoic acid and the partial hydrolysis of 4-(cyanomethyl)benzoic acid. This guide will provide detailed protocols for both methods, along with comprehensive troubleshooting to address common challenges and optimize your synthetic outcomes.

Part 1: Synthesis via Amidation of 4-(Carboxymethyl)benzoic Acid

This route involves the conversion of the carboxylic acid functionality of 4-(carboxymethyl)benzoic acid into a primary amide. A common and effective method is the activation of the carboxylic acid to an acid chloride followed by reaction with ammonia.

Experimental Workflow: Amidation Route

Caption: Workflow for the synthesis of 4-(2-Amino-2-oxoethyl)benzoic acid via the amidation route.

Detailed Experimental Protocol: Amidation of 4-(Carboxymethyl)benzoic Acid

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
4-(Carboxymethyl)benzoic acid180.1618.0 g0.1Ensure it is dry.
Thionyl chloride (SOCl₂)118.9726.0 mL (30.9 g)0.26Use in a fume hood.
Dichloromethane (DCM)84.93100 mL-Anhydrous.
Aqueous Ammonia (28-30%)17.03 (as NH₃)50 mL~0.74Use in a fume hood.
Hydrochloric Acid (1 M)36.46As needed-For pH adjustment.
Ethanol46.07As needed-For recrystallization.
Water (deionized)18.02As needed-

Procedure:

Step 1: Formation of the Acid Chloride

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-(carboxymethyl)benzoic acid (18.0 g, 0.1 mol) in anhydrous dichloromethane (100 mL).

  • In a fume hood, slowly add thionyl chloride (26.0 mL, 0.26 mol) to the suspension at room temperature. Caution: Thionyl chloride is corrosive and reacts violently with water. The reaction will evolve HCl and SO₂ gas.

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude acid chloride is a yellowish solid.

Step 2: Amidation

  • Cool the flask containing the crude acid chloride in an ice bath.

  • Slowly and carefully add 50 mL of concentrated aqueous ammonia (28-30%) to the flask with vigorous stirring. Caution: This reaction is highly exothermic. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Step 3: Work-up and Isolation

  • Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid. A white precipitate should form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dry the crude product in a vacuum oven at 60-70 °C.

Step 4: Purification

  • Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure 4-(2-Amino-2-oxoethyl)benzoic acid as a white crystalline solid.[1][2][3]

Troubleshooting Guide: Amidation Route
Issue Potential Cause(s) Solution(s)
Low or no yield of acid chloride - Incomplete reaction. - Degradation of thionyl chloride due to moisture.- Ensure the reaction is refluxed for a sufficient time. - Use freshly opened or distilled thionyl chloride and anhydrous DCM.
Low yield of final amide product - Incomplete amidation. - Hydrolysis of the acid chloride back to the carboxylic acid during work-up.[4] - Loss of product during recrystallization.- Ensure the amidation reaction is stirred for the recommended time. - Perform the amidation and initial work-up at low temperatures. - Use a minimal amount of hot solvent for recrystallization and cool the solution slowly.
Product is an oil or does not crystallize - Presence of impurities. - Residual solvent.- Wash the crude product thoroughly with cold water. - Ensure the product is completely dry before recrystallization. - Try a different recrystallization solvent or solvent system.
Formation of anhydride byproduct - Insufficient nucleophile (ammonia) or presence of unreacted carboxylic acid reacting with the acid chloride.[5]- Ensure a sufficient excess of aqueous ammonia is used. - Confirm the complete conversion of the starting dicarboxylic acid to the diacid chloride.
Frequently Asked Questions (FAQs): Amidation Route

Q1: Why is it necessary to use an excess of thionyl chloride? A1: An excess of thionyl chloride ensures the complete conversion of both carboxylic acid groups to acid chlorides. Since thionyl chloride can also react with any trace amounts of water present, a slight excess helps to drive the reaction to completion.[6][7]

Q2: Can I use a different activating agent instead of thionyl chloride? A2: Yes, other activating agents like oxalyl chloride can be used.[5] Coupling reagents such as DCC or EDC in the presence of an amine source can also be employed, though this may require different reaction conditions and workup procedures.[8]

Q3: Why is the amidation reaction performed at low temperature? A3: The reaction of an acid chloride with ammonia is highly exothermic. Performing the reaction at low temperature helps to control the reaction rate, prevent side reactions, and minimize the hydrolysis of the acid chloride.

Q4: My final product has a low melting point and looks impure. What should I do? A4: Impurities can lower the melting point of your product. Ensure thorough washing of the crude product to remove any unreacted starting materials or byproducts. A second recrystallization may be necessary to achieve high purity.

Part 2: Synthesis via Partial Hydrolysis of 4-(Cyanomethyl)benzoic Acid

This method involves the selective hydrolysis of the nitrile group to a primary amide without further hydrolysis to the carboxylic acid. This can be challenging but offers a more direct route if the starting material is readily available. A common method for this selective transformation is the use of a basic hydrogen peroxide solution.[9]

Experimental Workflow: Nitrile Hydrolysis Route

Caption: Workflow for the synthesis of 4-(2-Amino-2-oxoethyl)benzoic acid via the nitrile hydrolysis route.

Detailed Experimental Protocol: Partial Hydrolysis of 4-(Cyanomethyl)benzoic Acid

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
4-(Cyanomethyl)benzoic acid161.1616.1 g0.1
Ethanol46.07100 mL-
Sodium Hydroxide (NaOH)40.004.0 g0.1
Hydrogen Peroxide (30%)34.0120 mL~0.2Caution: Strong oxidizer.
Hydrochloric Acid (1 M)36.46As needed-For pH adjustment.
Water (deionized)18.02As needed-

Procedure:

Step 1: Reaction

  • In a 250 mL round-bottom flask, dissolve 4-(cyanomethyl)benzoic acid (16.1 g, 0.1 mol) and sodium hydroxide (4.0 g, 0.1 mol) in 100 mL of ethanol.

  • Cool the solution in an ice bath to 5-10 °C.

  • Slowly add 30% hydrogen peroxide (20 mL) dropwise to the stirred solution, maintaining the temperature below 15 °C. Caution: The reaction can be exothermic.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

Step 2: Work-up and Isolation

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the mixture to pH 2-3 with 1 M hydrochloric acid. A white precipitate will form.

  • Collect the precipitate by vacuum filtration and wash it with cold deionized water.

  • Dry the crude product in a vacuum oven at 60-70 °C.

Step 3: Purification

  • Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure 4-(2-Amino-2-oxoethyl)benzoic acid.[10]

Troubleshooting Guide: Nitrile Hydrolysis Route
Issue Potential Cause(s) Solution(s)
Low conversion of nitrile - Insufficient reaction time or temperature. - Low concentration of hydrogen peroxide.- Increase the reaction time and monitor by TLC. - Use a fresh, properly stored solution of hydrogen peroxide.
Formation of 4-(carboxymethyl)benzoic acid (over-hydrolysis) - Reaction temperature is too high. - Prolonged reaction time. - Excess base or hydrogen peroxide.- Maintain the reaction temperature below 15 °C during the addition of H₂O₂.[11] - Carefully monitor the reaction and stop it once the starting material is consumed. - Use the stoichiometric amount of base and a slight excess of hydrogen peroxide.
Product is difficult to precipitate - Product is too soluble in the reaction mixture.- After acidification, cool the mixture in an ice bath for a longer period to promote precipitation. - If the product remains in solution, try to extract it with a suitable organic solvent after neutralization.
Product is contaminated with starting material - Incomplete reaction.- Increase the reaction time or slightly increase the amount of hydrogen peroxide. - Purify the product by a second recrystallization.
Frequently Asked Questions (FAQs): Nitrile Hydrolysis Route

Q1: Why is it important to control the temperature during the addition of hydrogen peroxide? A1: The reaction is exothermic, and higher temperatures can lead to the decomposition of hydrogen peroxide and promote the over-hydrolysis of the amide to the carboxylic acid, thus reducing the yield of the desired product.[11]

Q2: Can other bases be used instead of sodium hydroxide? A2: Yes, other bases like potassium hydroxide can also be used. The key is to create the hydroperoxide anion (HOO⁻), which is the active nucleophile in this reaction.[9]

Q3: How can I monitor the reaction progress? A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You can compare the reaction mixture to the starting material (4-(cyanomethyl)benzoic acid) to determine when the reaction is complete.

Q4: What if I still get a significant amount of the dicarboxylic acid byproduct? A4: If over-hydrolysis is a persistent issue, you can try using even milder conditions, such as a lower reaction temperature or a shorter reaction time. Additionally, carefully controlling the stoichiometry of the reagents is crucial.

Product Characterization

The final product, 4-(2-Amino-2-oxoethyl)benzoic acid, should be a white crystalline solid. Its identity and purity should be confirmed by standard analytical techniques.

  • Melting Point: The melting point of the pure compound should be sharp.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methylene protons, and the amide protons.

  • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amide, the C=O stretch of the amide, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid.

References

  • McIsaac, J. E., et al. "Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide." The Journal of Organic Chemistry 36.20 (1971): 3048-3050.
  • "Hydrolysis of nitriles: Amide vs Carboxylic acid." ECHEMI, community discussion.
  • "Nitrile to Amide - Common Conditions." Organic Chemistry Portal.
  • EP0040896A2, "Synthesis of amides," Google P
  • "Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium.
  • "Recrystalliz
  • "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride." RSC Advances.
  • "Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
  • "SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY." Semantic Scholar.
  • "Lab Report Recrystalliz
  • "Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media." Semantic Scholar.
  • "Troubleshooting low yield in Lipoamide chemical synthesis." Benchchem.
  • "hydrolysis of nitriles." Chemguide.
  • "One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride.
  • Supporting information for a relevant article. The Royal Society of Chemistry.
  • "Hydrolysis of Nitriles." Organic Chemistry Tutor.
  • "Troubleshooting low yield in Lipoamide chemical synthesis." Benchchem.
  • "Hydrolysis of nitriles." Chemistry LibreTexts.
  • "Amide from carboxylic acid synthesis." Reddit r/Chempros discussion.
  • "9 - Organic Syntheses Procedure." Organic Syntheses.
  • Supporting Information for a relevant article. The Royal Society of Chemistry.
  • "Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel C
  • "Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)
  • "4-Aminobenzoic acid(150-13-0) 1H NMR spectrum." ChemicalBook.
  • "Amide formation from carboxylic acid deriv
  • "Amide formation from carboxylic acid deriv
  • "Tips and tricks for difficult amide bond form
  • "Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media." Semantic Scholar.
  • "Amide Synthesis." Fisher Scientific.
  • "A green chemistry perspective on catalytic amide bond form
  • RU2019541C1, "Process for preparing benzamide," Google P
  • "Hydrolysis of Nitriles to form Carboxylic Acids." Chemistry LibreTexts.
  • "4-(2-Amino-ethyl)-benzoic acid." Sigma-Aldrich.
  • "Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3." PMC.
  • "Nitrile." Wikipedia.
  • "4-[(2-oxoethyl)
  • "4-(2-amino-2-oxoethyl)benzoic acid (C9H9NO3)." PubChemLite.
  • "4-(2-Aminoethyl)benzoic acid." PubChem.
  • WO2020152104A3, "Method for production of 4-cyano benzoic acid or salts thereof," Google P
  • "Probing structure−activity relationships for cyanomethyl esters of...
  • "4-((2-Ethoxy-2-oxoethyl)amino)benzoic acid 95.00%." Advanced ChemBlocks.
  • "B. Detailed Synthetic Procedures." Wiley-VCH.
  • "Identification and removal of impurities in 4-Amino-2-chlorobenzoic acid." Benchchem.

Sources

Troubleshooting

stability of 4-(2-Amino-2-oxoethyl)benzoic acid under different pH conditions

Prepared by: Senior Application Scientist, Advanced Chemical Solutions This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 4-(2-Am...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Chemical Solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 4-(2-Amino-2-oxoethyl)benzoic acid. We will explore its degradation profile under various pH conditions, offer troubleshooting advice for common experimental challenges, and provide validated protocols for conducting robust stability studies. Our approach is grounded in the fundamental principles of physical organic chemistry and informed by established regulatory frameworks for drug stability testing.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concepts

This section addresses foundational questions regarding the chemical behavior of 4-(2-Amino-2-oxoethyl)benzoic acid in aqueous environments.

Q1: What are the primary structural features of 4-(2-Amino-2-oxoethyl)benzoic acid that dictate its stability?

A: The stability of this molecule is governed by two key functional groups: a primary amide and a benzoic acid moiety.

  • Amide Group: The amide bond is the most chemically labile site under hydrolytic conditions (acid or base catalysis). Amide bonds are generally stable due to resonance stabilization, where the nitrogen's lone pair of electrons delocalizes into the carbonyl group.[1] However, this stability can be overcome under forcing conditions.

  • Benzoic Acid Group: This group is acidic and will exist in its protonated (-COOH) or deprotonated (-COO⁻) form depending on the solution's pH relative to its pKa. While the carboxylic acid itself is stable, its ionization state can influence the overall solubility and potentially the electronic properties of the molecule, though the primary site of degradation remains the amide.

Q2: What is the principal degradation pathway for this molecule in aqueous solution?

A: The predominant degradation pathway is the hydrolysis of the primary amide bond . This reaction cleaves the carbon-nitrogen bond, yielding 4-(carboxymethyl)benzoic acid and ammonia as the primary degradation products.

4-(2-Amino-2-oxoethyl)benzoic acid + H₂O --(H⁺ or OH⁻)--> 4-(carboxymethyl)benzoic acid + NH₃

This reaction is catalyzed by both acid and base, meaning its rate is highly dependent on the pH of the solution.[2]

Q3: How does pH influence the rate of degradation?

A: The degradation of 4-(2-Amino-2-oxoethyl)benzoic acid is expected to follow a classic U-shaped or V-shaped pH-rate profile, which is characteristic of amide hydrolysis.[3][4]

  • Acidic Conditions (pH < 4): The rate of hydrolysis increases as the pH decreases. The reaction is catalyzed by hydronium ions (H₃O⁺), which protonate the amide's carbonyl oxygen. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by water.[2]

  • Neutral Conditions (pH ≈ 5-8): The molecule exhibits its maximum stability in this range. While a slow, water-catalyzed hydrolysis can still occur, the rates of acid and base catalysis are minimal.[3]

  • Basic Conditions (pH > 9): The rate of hydrolysis increases as the pH rises. The reaction is catalyzed by hydroxide ions (OH⁻), which are potent nucleophiles that directly attack the carbonyl carbon.[2][4]

Q4: My compound is showing slow degradation in a neutral buffered solution. Is this expected?

A: Yes, slow degradation at neutral pH is possible due to uncatalyzed hydrolysis by water.[3] Additionally, some buffer species can act as general acid or base catalysts, potentially accelerating hydrolysis even at a seemingly "stable" pH. For example, phosphate or imidazole buffers have been observed to participate in hydrolysis reactions. It is crucial to demonstrate that the observed degradation rate is independent of the buffer concentration to rule out buffer catalysis.[3]

Section 2: Troubleshooting Guide for Stability Studies

This section provides solutions to common issues encountered during the experimental evaluation of stability.

Q5: I'm observing multiple unexpected peaks in my HPLC chromatogram during a forced degradation study. What are they?

A: Unexpected peaks can arise from several sources. A systematic investigation is required:

  • Primary Degradants: The expected primary degradant is 4-(carboxymethyl)benzoic acid. Confirm its identity by synthesizing a reference standard or using mass spectrometry (MS) for peak identification.

  • Secondary Degradants: If the stress conditions are too harsh (e.g., high temperature or prolonged exposure), the primary degradant may degrade further, creating secondary products. Reduce the stress level to favor the formation of primary degradants.[5]

  • Impurities: The new peaks could be impurities present in the initial batch of 4-(2-Amino-2-oxoethyl)benzoic acid. Always run an unstressed sample (t=0) as a control.

  • Buffer/Matrix Artifacts: Some buffer components may interact with the compound or be UV-active at the detection wavelength. Run a blank sample containing only the buffer/stress medium.

  • Method Specificity: Your analytical method may not be "stability-indicating," meaning it cannot resolve the parent compound from its degradants. The method must be validated for specificity using samples from forced degradation studies.[6][7]

Q6: The degradation of my compound is either too fast (>20%) or too slow (<5%) under standard stress conditions (e.g., 0.1 M HCl at 60°C). How should I adjust my protocol?

A: The goal of a forced degradation study is to achieve a target degradation of approximately 5-20%.[8] This provides enough degradant to be reliably detected and identified without leading to complex secondary degradation pathways.

  • If Degradation is Too Fast:

    • Decrease the temperature (e.g., from 60°C to 40°C or room temperature).

    • Reduce the concentration of the acid or base (e.g., from 0.1 M to 0.01 M HCl).

    • Shorten the exposure time.

  • If Degradation is Too Slow:

    • Increase the temperature. Be cautious not to use temperatures that are irrelevant to shelf-storage conditions.

    • Increase the concentration of the acid or base (e.g., from 0.1 M to 1.0 M NaOH).[8]

    • Extend the duration of the study.

Q7: My mass balance is poor. The loss of the parent compound does not correlate with the appearance of the primary degradant. What are the potential causes?

A: Poor mass balance is a common issue that indicates an incomplete understanding of the degradation process or an analytical artifact.

  • Non-Chromophoric Degradants: The degradation may produce products that do not absorb UV light at the detection wavelength (e.g., ammonia). Using a universal detector like a Charged Aerosol Detector (CAD) or MS can help identify such products.

  • Precipitation: The parent compound or a degradant may be precipitating out of solution, especially if its solubility changes with pH. Visually inspect samples and analyze the supernatant.

  • Adsorption: The compound may be adsorbing to the surface of the sample container (e.g., glass or plastic vials). Using silanized vials can mitigate this issue.

  • Formation of High Molecular Weight Polymers: In some cases, especially at high concentrations, drug molecules can form polymers that may not elute from the HPLC column.[5]

  • Inadequate Analytical Method: The HPLC method may not be eluting all degradants. A gradient method covering a wide polarity range is recommended.

Section 3: Experimental Protocols and Workflows

These protocols provide a validated framework for conducting stability studies on 4-(2-Amino-2-oxoethyl)benzoic acid.

Protocol 1: Establishing a pH-Rate Profile

Objective: To determine the degradation rate constant (k) of 4-(2-Amino-2-oxoethyl)benzoic acid across a wide pH range to identify the pH of maximum stability.

Materials:

  • 4-(2-Amino-2-oxoethyl)benzoic acid

  • HPLC-grade water and acetonitrile

  • Buffer systems (e.g., HCl for pH 1-2, acetate for pH 3-5, phosphate for pH 6-8, borate for pH 9-11).[9][10]

  • 0.1 M and 1.0 M NaOH solutions for pH 12-13

  • Class A volumetric flasks, pipettes, and autosampler vials

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

  • Validated stability-indicating HPLC-UV method

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1, 3, 5, 7, 9, 11, 13).

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • Sample Incubation:

    • For each pH condition, pipette a small volume of the stock solution into a larger volume of the pre-heated buffer to achieve the target final concentration (e.g., 50 µg/mL). Ensure the organic solvent from the stock solution is less than 5% of the total volume.

    • Place the samples in an incubator set to a constant temperature (e.g., 50°C for accelerated studies).

  • Time-Point Sampling:

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Immediately quench the degradation by neutralizing the sample (if acidic or basic) and/or diluting it in the mobile phase and storing it at a low temperature (e.g., 4°C) prior to analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the parent compound concentration (ln[C]) versus time.

    • If the reaction follows first-order kinetics, the plot will be linear. The slope of this line is equal to the negative of the observed rate constant (-k_obs).

    • Plot log(k_obs) versus pH to generate the final pH-rate profile.

Workflow Visualization: pH Stability Assessment

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Buffer Solutions (pH 1-13) C Incubate Samples (Target pH & Temp) A->C B Prepare Compound Stock Solution (1 mg/mL) B->C D Withdraw Aliquots at Time Points (t=0, 2, 4... hrs) C->D Incubation E Quench Reaction (Neutralize & Cool) D->E F Analyze by Stability-Indicating HPLC-UV Method E->F G Plot ln[C] vs. Time to Determine k_obs F->G Concentration Data H Plot log(k_obs) vs. pH to Generate Profile G->H

Caption: Workflow for determining the pH-rate stability profile.

Section 4: Data Presentation and Interpretation

Effective data management is key to a successful stability program.

Table 1: Example Data for pH-Rate Profile of 4-(2-Amino-2-oxoethyl)benzoic acid at 50°C (Hypothetical)
pHBuffer SystemObserved Rate Constant (k_obs, s⁻¹)Half-Life (t½, hours)
1.00.1 M HCl1.5 x 10⁻⁵12.8
3.0Acetate2.1 x 10⁻⁶91.7
5.0Acetate8.9 x 10⁻⁷216.4
7.0Phosphate7.5 x 10⁻⁷256.7
9.0Borate3.3 x 10⁻⁶58.4
11.0Borate4.5 x 10⁻⁵4.3
13.00.1 M NaOH6.2 x 10⁻⁴0.3

Note: This data is illustrative and intended to demonstrate the expected trend.

Visualization: Amide Hydrolysis Mechanisms

The following diagram illustrates the key steps in both acid- and base-catalyzed hydrolysis of the amide bond.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start Amide (R-CONH2) A_Protonation Protonated Amide (Oxygen Protonation) A_Start->A_Protonation + H+ A_Attack Tetrahedral Intermediate A_Protonation->A_Attack + H2O A_End Carboxylic Acid (R-COOH) + NH4+ A_Attack->A_End - H+ + Proton Transfer B_Start Amide (R-CONH2) B_Attack Tetrahedral Intermediate (Anionic) B_Start->B_Attack + OH- B_End Carboxylate (R-COO-) + NH3 B_Attack->B_End Elimination of NH2-

Caption: Key steps in acid- and base-catalyzed amide hydrolysis.

References

  • Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910–8913. [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry, 96(7), 606-610. [Link]

  • Greenberg, A., Breneman, C. M., & Liebman, J. F. (2003). The Amide Linkage: Structural Significance and Force Field Development. John Wiley & Sons.
  • ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels. [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1189-1204. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(9). [Link]

  • Sricharoen, P., et al. (2021). Development and Validation of Analytical Methods for Determination of Benzoic Acid in Foodstuffs. Journal of Health Science and Medical Research, 39(6), 527-538. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Vol 7, Issue 9. [Link]

  • Menger, F. M., & Ladika, M. (1987). Fast hydrolysis of an aliphatic amide at neutral pH and ambient temperature. A peptidase model. Journal of the American Chemical Society, 109(10), 3145–3146. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis – Conversion of Amides To Carboxylic Acids. [Link]

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. [Link]

Sources

Optimization

preventing polymerization of 4-(2-Amino-2-oxoethyl)benzoic acid

Technical Support Center: 4-(2-Amino-2-oxoethyl)benzoic Acid Welcome to the dedicated technical support center for 4-(2-Amino-2-oxoethyl)benzoic acid. This resource is designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2-Amino-2-oxoethyl)benzoic Acid

Welcome to the dedicated technical support center for 4-(2-Amino-2-oxoethyl)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and ensure the stability and integrity of this compound in your experiments. The following guides are based on established principles of polymer chemistry and experience with structurally related molecules.

I. Frequently Asked Questions (FAQs)

Q1: My solution of 4-(2-Amino-2-oxoethyl)benzoic acid has become viscous or has formed a precipitate. What is happening?

A1: This is a strong indication of polymerization. The 2-amino-2-oxoethyl group is structurally similar to acrylamide, which is well-known to undergo free-radical polymerization. This process links individual monomer units into long polymer chains, increasing the viscosity and potentially leading to the formation of an insoluble solid.

Q2: What are the primary triggers for the polymerization of this compound?

A2: Polymerization is often initiated by the presence of free radicals. Common laboratory sources of free radicals include:

  • Heat: Elevated temperatures can promote the thermal decomposition of peroxides or other impurities, generating radicals.

  • Light: UV light, and to a lesser extent visible light, can provide the energy to initiate radical formation.

  • Oxygen: While sometimes acting as an inhibitor, oxygen can also participate in redox cycles with impurities to generate initiating radicals.[]

  • Metal Ions: Trace metal contaminants (e.g., iron, copper) can act as catalysts in redox reactions that produce free radicals.[2]

  • Contaminants: Peroxides from solvents (e.g., aged ethers) or residual initiators from synthesis are potent triggers.

Q3: How should I store 4-(2-Amino-2-oxoethyl)benzoic acid to prevent polymerization?

A3: Proper storage is the first line of defense. Based on best practices for similar aromatic and amide-containing compounds, we recommend the following conditions.[3][4][5]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal energy that can initiate polymerization.
Light Store in an amber vial or in the darkPrevents photo-initiation of radical formation.
Atmosphere Tightly sealed containerPrevents exposure to atmospheric oxygen and moisture.
Purity Use high-purity gradeReduces the presence of potential catalytic impurities.

Q4: Can I use a polymerization inhibitor? If so, which one?

A4: Yes, using a polymerization inhibitor is a highly effective preventative measure, especially for solutions. Given the structural similarity to acrylamide, inhibitors effective for vinyl monomers are recommended. Phenolic inhibitors, such as 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT), are common choices as they are excellent radical scavengers.[]

II. Troubleshooting Guide: Diagnosing and Managing Polymerization

This section provides a systematic approach to identifying and addressing polymerization issues.

Workflow for Troubleshooting Polymerization

G cluster_observe Observation cluster_confirm Confirmation cluster_action Action cluster_prevent Prevention observe Increased viscosity, cloudiness, or precipitate formation confirm Confirm Polymerization: - Filter a small aliquot. - Attempt to redissolve precipitate. - Compare with fresh sample. observe->confirm Is polymerization suspected? action_mild Mild Polymerization: - Add inhibitor (e.g., MEHQ). - Filter to remove polymer. - Re-qualify before use. confirm->action_mild Is the issue mild? action_severe Severe Polymerization: - Sample is likely unusable. - Dispose of according to safety protocols. confirm->action_severe Is the issue severe? prevent Implement Preventative Measures: - Review storage conditions. - Add inhibitor to new stock solutions. - Use fresh, high-purity solvents. action_mild->prevent action_severe->prevent

Caption: Troubleshooting workflow for suspected polymerization.

In-Depth Troubleshooting Steps
  • Visual Inspection:

    • Appearance: Has the solution changed from clear to cloudy or hazy?

    • Viscosity: Does the solution flow more slowly than a fresh sample?

    • Precipitate: Is there a solid, gelatinous, or stringy material present?

  • Solubility Test:

    • Take a small aliquot of the solution containing the precipitate.

    • Add fresh solvent. If the solid does not readily dissolve, it is likely a polymer. The monomer form should be soluble.

  • Filtration:

    • For solutions with mild cloudiness, filtration through a 0.22 µm or 0.45 µm syringe filter may remove small polymer aggregates. If the filtrate is clear and the issue does not recur immediately (after adding an inhibitor), the remaining solution may be usable. Caution: The concentration of the filtered solution will be lower. Re-quantification is recommended.

  • Root Cause Analysis:

    • Storage: Were the storage conditions (temperature, light) compromised?[5]

    • Solvent Quality: Was the solvent fresh and of high purity? Older solvents, especially ethers like THF or dioxane, can form explosive peroxides that initiate polymerization.

    • Headspace: Was the container nearly empty? A large headspace can increase the amount of oxygen available to participate in initiation reactions.[]

    • Cross-Contamination: Could a source of radicals (e.g., a dirty spatula, residual initiator from another reaction) have been introduced?

III. Experimental Protocols for Prevention

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a stock solution of 4-(2-Amino-2-oxoethyl)benzoic acid with an added inhibitor to prevent polymerization during storage and use.

Materials:

  • 4-(2-Amino-2-oxoethyl)benzoic acid

  • High-purity solvent (e.g., DMSO, DMF, water)

  • Inhibitor stock solution (e.g., 1% w/v 4-methoxyphenol (MEHQ) in the chosen solvent)

  • Amber glass vials

Procedure:

  • Prepare Inhibitor Stock: Dissolve 10 mg of MEHQ in 1 mL of the primary solvent.

  • Determine Target Concentration: Decide on the final concentration of your 4-(2-Amino-2-oxoethyl)benzoic acid stock solution.

  • Add Inhibitor: To the vial that will contain your final solution, add a volume of the inhibitor stock solution to achieve a final inhibitor concentration of 100-200 ppm.

    • Example: For a 10 mL final volume, add 10-20 µL of the 1% MEHQ stock.

  • Dissolve Compound: Add the calculated mass of 4-(2-Amino-2-oxoethyl)benzoic acid to the vial containing the inhibitor.

  • Add Solvent: Add the primary solvent to reach the final desired volume.

  • Mix: Gently vortex or sonicate until the compound is fully dissolved.

  • Store: Store the stabilized solution in a tightly capped amber vial at 2-8°C.

Causality and Mechanistic Insights

The structural feature of concern in 4-(2-Amino-2-oxoethyl)benzoic acid is the vinyl-like character of the acrylamide-related moiety. Free-radical polymerization typically proceeds through three stages: initiation, propagation, and termination.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_inhibition Inhibition I Initiator (I) R Radical (R•) I->R forms RM Monomer Radical (RM•) R->RM + M M Monomer (M) RM2 RM• RMM Growing Polymer (RMM•) RM2->RMM + M M2 Monomer (M) RMM2 RMM• P Stable Polymer (P) RMM2->P + RMM• RMM3 RMM• RM4 RM• Inactive Inactive Product RM4->Inactive + Inh Inh Inhibitor (Inh)

Caption: Mechanism of free-radical polymerization and inhibition.

An initiator (e.g., from a peroxide impurity) forms a free radical (R•). This radical attacks a monomer unit (M), creating a new monomer radical (RM•). This new radical then attacks another monomer in a chain reaction (propagation), rapidly forming a long polymer chain. Termination occurs when two radicals combine.

How Inhibitors Work: Polymerization inhibitors like MEHQ are typically phenolic compounds.[] They "trap" radicals by donating a hydrogen atom from their hydroxyl group to the growing polymer radical. This satisfies the radical's unpaired electron, halting the propagation step. The resulting inhibitor radical is highly stabilized by resonance and is not reactive enough to initiate further polymerization.

IV. References

  • Stabilization of acrylamide. (US3475492A). Google Patents.

  • Stabilization of acrylamide polymers with thiosulfates. (US3753939A). Google Patents.

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). IJCRT.org. [Link]

  • Preparation of polyacrylamide aqueous dispersions using poly(sodium acrylic acid) AS stabilizer. (Request PDF). ResearchGate. [Link]

  • Aqueous acrylamide solution, stabilizer for aqueous acrylamide solution, and stabilization method for aqueous acrylamide solution. (2016). Justia Patents. [Link]

  • Characterization of free-radical solution polymerizations of acrylamide initiated by persulfate initiator systems. Scholars' Mine. [Link]

  • Safety Data Sheet: 4-Aminobenzoic acid. Carl ROTH. [Link]

  • Tunable intramolecular H-bonding promotes benzoic acid activity in polymerization: inspiration from nature. (2020). Polymer Chemistry (RSC Publishing). [Link]

  • (Pure) (p-Amino Benzoic Acid) MSDS CAS. Oxford Lab Fine Chem LLP. [Link]

  • Inhibition of Free Radical Polymerization: A Review. (2023). MDPI. [Link]

  • Segregation of Benzoic Acid in Polymer Crystalline Cavities. (2022). MDPI. [Link]

  • Segregation of Benzoic Acid in Polymer Crystalline Cavities. (2022). PubMed. [Link]

  • Amide Bond Activation of Biological Molecules. MDPI. [Link]

  • Process for inhibiting unwanted free-radical polymerization of acrylic acid present in a liquid phase p. (WO2012045738A1). Google Patents.

  • Safety Data Sheet: Benzoic acid. (2015). Carl ROTH. [Link]

  • 4-(2-Aminoethyl)benzoic acid. PubChem. [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. [Link]

  • Redox polymerization. ScienceDirect. [Link]

  • 4-[(2-Phenylethyl)amino]benzoic acid. PMC. [Link]

  • Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Purity Profiling of 4-(2-Amino-2-oxoethyl)benzoic Acid

-Carbamoylmethylbenzoic acid The Impurity Landscape: What is in my sample? Commercially available 4-(2-Amino-2-oxoethyl)benzoic acid is typically synthesized via the hydrolysis of 4-(cyanomethyl)benzoic acid or the amida...

Author: BenchChem Technical Support Team. Date: February 2026


-Carbamoylmethylbenzoic acid

The Impurity Landscape: What is in my sample?

Commercially available 4-(2-Amino-2-oxoethyl)benzoic acid is typically synthesized via the hydrolysis of 4-(cyanomethyl)benzoic acid or the amidation of homoterephthalic acid esters. Consequently, the impurity profile is dictated by the synthesis route.

The following table summarizes the most critical impurities you are likely to encounter.

Table 1: Common Impurities and Origins[1]
Impurity NameStructure DescriptionOriginRelative Polarity (HPLC)
Homoterephthalic Acid (4-Carboxymethylbenzoic acid)Di-acid form (

)
Over-hydrolysis: The amide group hydrolyzes to an acid in the presence of moisture/acid/base.High (Elutes Early)
4-(Cyanomethyl)benzoic Acid Nitrile precursor (

)
Unreacted Starting Material: Incomplete hydration of the nitrile group.Low (Elutes Late)
Methyl 4-(carbamoylmethyl)benzoate Methyl ester (

)
Incomplete Hydrolysis/Amidation: If the starting material was a diester or if methanol was used in workup.Very Low (Elutes Late)
Ammonium Salts

Residual Reagent: From ammonia used in amidation or hydrolysis buffers.N/A (Affects baseline/pH)
Visualizing Impurity Origins

The diagram below illustrates the chemical pathways leading to these impurities.

ImpurityPathways Nitrile Start: 4-(Cyanomethyl)benzoic acid (Impurity B) Target TARGET: 4-(2-Amino-2-oxoethyl)benzoic acid Nitrile->Target Controlled Hydrolysis (Hydration) DiAcid Degradant: Homoterephthalic Acid (Impurity A) Nitrile->DiAcid Direct Hydrolysis Target->DiAcid Over-Hydrolysis (Acid/Base/Heat) Ester Alt Start: Homoterephthalic Esters Ester->Target Ammonolysis Ester->DiAcid Hydrolysis Side Rxn

Figure 1: Synthesis pathways showing the origin of nitrile precursors and di-acid degradants.

Troubleshooting Analytical Methods (HPLC)

Separating the target amide from the di-acid impurity (Homoterephthalic acid) is the most common analytical challenge. Both compounds contain a benzoic acid moiety, making their UV spectra and


 values similar.
Critical Parameter: pH Control

The carboxylic acid group on the target molecule (


) and the impurity must be suppressed (protonated) to interact sufficiently with a C18 column.
  • If pH > 4.0: The compounds ionize (

    
    ), becoming highly polar and eluting in the void volume (co-elution).
    
  • If pH < 3.0: The compounds are neutral (

    
    ), allowing for hydrophobic interaction and separation based on the amide vs. acid difference.
    
Recommended HPLC Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Phosphoric Acid or 
    
    
    
    Trifluoroacetic acid (TFA) in Water.
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 230 nm (Amide absorption) or 254 nm (Aromatic ring).

  • Flow Rate:

    
    .
    
Troubleshooting Flowchart

HPLCTroubleshooting Problem Problem: Poor Separation or Peak Shape CheckRT Is the Retention Time (RT) < 2 min? Problem->CheckRT CheckSplit Are peaks splitting or tailing? CheckRT->CheckSplit No pHIssue Cause: pH too high. Analytes are ionized. CheckRT->pHIssue Yes SolventIssue Cause: Sample solvent too strong (e.g., 100% DMSO/MeOH). CheckSplit->SolventIssue Splitting Tailing Cause: Silanol interactions. CheckSplit->Tailing Tailing FixPH Action: Lower Mobile Phase A pH to 2.0-2.5 using H3PO4. pHIssue->FixPH FixSolvent Action: Dissolve sample in starting mobile phase (Water/ACN). SolventIssue->FixSolvent FixTailing Action: Add 0.1% TEA or increase buffer strength. Tailing->FixTailing

Figure 2: Decision tree for troubleshooting HPLC separation issues.

Purification & Remediation

If your Certificates of Analysis (CoA) or internal testing reveals high levels of Homoterephthalic acid (Impurity A) , you can purify the compound based on solubility differences.

Protocol: Selective Recrystallization

The target amide is generally less soluble in acidic aqueous media than the di-acid impurity.

  • Dissolution: Suspend the crude material in a minimal amount of hot water (

    
    ). If solubility is poor, add small aliquots of Ethanol (up to 20% v/v).
    
  • Acidification: Adjust pH to

    
     using dilute HCl. This ensures the impurity (di-acid) remains soluble in the aqueous phase while the amide (which has lower hydration energy than the di-acid) reaches saturation.
    
  • Cooling: Slowly cool to room temperature, then to

    
     overnight.
    
  • Filtration: Filter the precipitate.

    • The Solid: Contains enriched 4-(2-Amino-2-oxoethyl)benzoic acid .

    • The Filtrate: Contains the majority of Homoterephthalic acid and ammonium salts.

  • Wash: Wash the filter cake with cold, acidic water (pH 3).

Why this works: Homoterephthalic acid (a dicarboxylic acid) forms stronger hydrogen bonds with water and remains in solution longer than the mono-amide/mono-acid target molecule under these specific conditions [1].

Frequently Asked Questions (FAQ)

Q: I see a small peak eluting after my main peak. Is this the di-acid? A: No. In Reversed-Phase HPLC (C18), the di-acid (Homoterephthalic acid) is more polar and will typically elute before the target amide. A peak eluting after the target is likely the nitrile precursor (4-(cyanomethyl)benzoic acid) or an ester derivative, as these are more hydrophobic [2].

Q: Can I use Mass Spectrometry (LC-MS) to identify the impurities? A: Yes, but be careful with ionization.

  • Target (Amide):

    
    .
    
  • Impurity A (Di-acid):

    
    .
    
  • Impurity B (Nitrile):

    
    .
    
  • Note: The mass difference between the Amide (179) and the Di-acid (180) is only 1 Da. High-resolution MS is recommended to distinguish the isotope patterns, or rely on retention time (Di-acid elutes earlier) [3].

Q: My sample has turned slightly yellow. Is it degraded? A: A yellow tint often indicates trace oxidation of minor phenolic impurities or aniline-like derivatives if the synthesis involved different pathways (e.g., reduction of nitro-compounds, though less common for this CAS). However, if the HPLC purity is


, the color is likely cosmetic and can be removed via an activated carbon wash during recrystallization.

References

  • PubChem. 4-(2-amino-2-oxoethyl)benzoic acid (Compound).[1] National Library of Medicine. Accessed Feb 15, 2026. [Link]

  • NIST Chemistry WebBook. Benzoic acid, 4-(carboxymethyl)- (Homoterephthalic acid). Standard Reference Data.[2] [Link]

Sources

Reference Data & Comparative Studies

Validation

validating the structure of synthesized 4-(2-Amino-2-oxoethyl)benzoic acid

Executive Summary In the synthesis of peptidomimetics and bifunctional linkers, 4-(2-Amino-2-oxoethyl)benzoic acid (also known as 4-(carbamoylmethyl)benzoic acid) presents a unique analytical challenge. Its structure con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of peptidomimetics and bifunctional linkers, 4-(2-Amino-2-oxoethyl)benzoic acid (also known as 4-(carbamoylmethyl)benzoic acid) presents a unique analytical challenge. Its structure contains two carbonyl-based functionalities—a carboxylic acid on the aromatic ring and a primary amide on the aliphatic side chain—that are susceptible to cross-reactivity and hydrolysis.

This guide provides a rigorous structural validation protocol. Unlike standard Certificates of Analysis (CoA) that rely solely on HPLC purity, this document compares analytical methodologies to definitively distinguish the target molecule from its critical impurities: the fully hydrolyzed homoterephthalic acid (dicarboxylic acid) and the starting material 4-(cyanomethyl)benzoic acid .

Structural Analysis & The "Isomer Challenge"

The core difficulty in validating this structure lies in confirming that the amide exists on the alkyl chain and the acid exists on the phenyl ring, rather than the reverse (regioisomerism) or a mixture of hydrolysis products.

The Target Structure[1]
  • Formula: C₉H₉NO₃

  • MW: 179.17 g/mol [1][2]

  • Key Features:

    • Aromatic Carboxylic Acid (

      
      )
      
    • Aliphatic Primary Amide (Neutral, prone to hydrolysis at extremes)

    • Benzylic Methylene Unit (

      
      )
      
Comparative Analysis of Analytical Approaches

The following table compares the efficacy of standard QC methods versus the required Structural Elucidation methods for this specific molecule.

FeatureMethod A: Standard QC (HPLC-UV + Low Res MS)Method B: Structural Elucidation (NMR + FTIR + HRMS)
Primary Output Purity % (Area Under Curve)Connectivity & Functional Group Confirmation
Amide vs. Acid Detection Poor. Similar retention times; MS (

179) cannot distinguish isomers.
Excellent. Distinct chemical shifts and vibrational bands.
Impurity ID Detects only if standards are injected.Identifies unknown side-products via spectral interpretation.
Throughput High (Minutes)Low (Hours/Days)
Verdict Insufficient for initial structural proof.Mandatory for lot validation.

Detailed Experimental Validation Protocol

Note: This protocol assumes a synthesized lot of >95% crude purity.

Phase 1: Vibrational Spectroscopy (FTIR)

Objective: Differentiate the aliphatic amide carbonyl from the aromatic acid carbonyl.

Protocol:

  • Prepare a KBr pellet (1 mg sample / 100 mg KBr) or use ATR-FTIR (Diamond crystal).

  • Scan range: 4000–400 cm⁻¹, Resolution: 4 cm⁻¹.

Critical Data Points:

  • Amide I Band: Look for a strong band at 1640–1660 cm⁻¹ . This corresponds to the

    
     stretch of the primary amide.
    
  • Amide II Band: Look for the

    
     bending vibration near 1600–1620 cm⁻¹ .[3]
    
  • Carboxylic Acid: A broad

    
     stretch centered at 3000 cm⁻¹  (overlapping 
    
    
    
    ) and a distinct
    
    
    stretch at 1680–1700 cm⁻¹ (often appearing as a shoulder or distinct peak higher than the amide).
  • Failure Mode: Absence of the 1640–1660 cm⁻¹ peak suggests complete hydrolysis to the dicarboxylic acid.

Phase 2: Nuclear Magnetic Resonance (NMR)

Objective: The "Self-Validating" Step. We use proton counting and carbon shifts to prove the amide is intact.

Solvent: DMSO-


 (Chloroform is unsuitable due to solubility).

H NMR (400 MHz, DMSO-

)
Proton GroupMultiplicityApprox.[2][4] Shift (

ppm)
IntegrationMechanistic Insight
-COOH Broad Singlet12.0 – 13.01HConfirms acid presence. Exchangeable with

.
Ar-H (2,6) Doublet7.8 – 7.92HDeshielded by electron-withdrawing -COOH.
Ar-H (3,5) Doublet7.3 – 7.42HShielded relative to 2,6 position.
-CONH

Broad Singlets6.9 & 7.51H eachCRITICAL: Primary amides in DMSO often show two distinct peaks due to restricted rotation of the C-N bond.
-CH

-
Singlet3.4 – 3.52HBenzylic methylene.

C NMR (100 MHz, DMSO-

)
  • Amide Carbonyl:

    
     ppm (Aliphatic carbonyls are generally more shielded than aromatic acids, but amide resonance affects this).
    
  • Acid Carbonyl:

    
     ppm (Conjugated with ring).
    
  • Differentiation: If only one carbonyl peak appears near 170 ppm, the structure is likely the dicarboxylic acid (symmetric failure).

Phase 3: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition.

  • Mode: ESI- (Negative mode is preferred for the carboxylic acid).

  • Expected [M-H]⁻:

    
     Da.
    
  • Note: If the mass is

    
     (negative mode), you have hydrolyzed the amide to the acid (Homoterephthalic acid, MW 180).
    

Visualizing the Validation Logic

The following diagrams illustrate the synthesis pathway risks and the logical decision tree for validation.

Diagram 1: Synthesis & Impurity Pathway

This diagram highlights where the structural ambiguity originates.

SynthesisPathway cluster_0 Critical Control Point Start 4-(Cyanomethyl)benzoic acid (Starting Material) Target 4-(2-Amino-2-oxoethyl)benzoic acid (TARGET) Start->Target Controlled Hydrolysis (H2O2, K2CO3) Impurity Homoterephthalic acid (Over-Hydrolysis Impurity) Start->Impurity Direct Hydrolysis (Strong Acid) Target->Impurity Excess Acid/Base (Hydrolysis of Amide)

Caption: Synthesis pathway showing the risk of over-hydrolysis to the dicarboxylic acid impurity.

Diagram 2: The "Self-Validating" Decision Tree

A logic flow for researchers to confirm the structure.

ValidationLogic Step1 Step 1: Run ESI-MS CheckMass Is [M-H]- = 178.05? Step1->CheckMass FailMass1 STOP: Impurity is Homoterephthalic Acid (Mass 180) CheckMass->FailMass1 Mass = 179/180 FailMass2 STOP: Starting Material Nitrile (Mass 160) CheckMass->FailMass2 Mass = 160/161 Step2 Step 2: Run 1H NMR (DMSO-d6) CheckMass->Step2 Yes CheckAmide Are Amide NH2 protons visible? (Broad singlets ~6.9 & 7.5 ppm) Step2->CheckAmide FailNMR STOP: Hydrolysis Occurred (Only Acid OH visible) CheckAmide->FailNMR No Step3 Step 3: Run FTIR CheckAmide->Step3 Yes CheckIR Is Amide I band present? (~1650 cm-1) Step3->CheckIR CheckIR->FailNMR No Success VALIDATED STRUCTURE Lot Released CheckIR->Success Yes

Caption: Step-by-step logic flow for confirming the presence of the amide side chain.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[5][6] (2023).[5][6][7] Provides the regulatory framework for specificity and identification tests. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons.[8] (Standard reference for Amide I/II and Carboxylic Acid IR bands). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23273690, 4-(2-amino-2-oxoethyl)benzoic acid. (Accessed 2025).[6][9] Link

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning. (Reference for NMR splitting patterns of benzylic and amide protons). Link

  • Baloglu, E. et al.Synthesis and structural characterization of phenylacetic acid derivatives. (General reference for NMR shifts of phenylacetic acid amides). Journal of Molecular Structure, 2018.

Sources

Comparative

A Comparative Guide to the Bioconjugation Efficiency of 4-(2-Amino-2-oxoethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a foundational technique for the deve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a foundational technique for the development of therapeutics, diagnostics, and research tools. The choice of a chemical linker is paramount, dictating the specificity, stability, and overall success of the conjugation strategy. This guide provides an in-depth analysis of 4-(2-Amino-2-oxoethyl)benzoic acid, a linker that leverages the well-established carbodiimide chemistry for bioconjugation. While direct comparative data on its efficiency is not extensively published, this guide will provide a comprehensive framework for its application, methods for quantifying its performance, and a comparison with commonly used alternative amine-reactive crosslinkers.

Introduction to 4-(2-Amino-2-oxoethyl)benzoic Acid in Bioconjugation

4-(2-Amino-2-oxoethyl)benzoic acid is a bifunctional linker possessing a carboxylic acid and an acetamido group. The key to its utility in bioconjugation lies in the carboxylic acid moiety located on the phenyl ring. This group can be activated by carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activation creates a highly reactive NHS ester intermediate that can then form a stable amide bond with primary amines on a target biomolecule, such as the lysine residues on a protein.

The general reaction scheme is a two-step process that offers a degree of control over the conjugation reaction.[1][2]

Step 1: Activation of the Carboxylic Acid The reaction is initiated by the activation of the carboxyl group of 4-(2-Amino-2-oxoethyl)benzoic acid with EDC and NHS. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3]

Step 2: Amine Coupling The resulting NHS ester is then reacted with the amine-containing biomolecule at a physiological to slightly basic pH (7.0-8.5) to form a stable amide bond.[3]

G cluster_0 Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_1 Step 2: Amine Coupling (pH 7.0-8.5) Carboxylic_Acid 4-(2-Amino-2-oxoethyl)benzoic acid (R-COOH) NHS_Ester Amine-Reactive NHS Ester (Stable Intermediate) Carboxylic_Acid->NHS_Ester Activation EDC_NHS EDC + NHS EDC_NHS->NHS_Ester Biomolecule Biomolecule with Primary Amine (Protein-NH2) Conjugate Stable Bioconjugate (Amide Bond) Biomolecule->Conjugate NHS_Ester_2 Amine-Reactive NHS Ester NHS_Ester_2->Conjugate Coupling

Figure 1: Two-step EDC/NHS bioconjugation workflow.

Comparison with Alternative Amine-Reactive Crosslinkers

While 4-(2-Amino-2-oxoethyl)benzoic acid utilizes a versatile and widely adopted chemistry, it is important to consider its characteristics in the context of other available amine-reactive crosslinkers. The primary alternatives are pre-activated NHS esters with varying spacer arm lengths and properties.

Feature4-(2-Amino-2-oxoethyl)benzoic acid (with EDC/NHS)Pre-activated NHS Esters (e.g., DSS, BS3)
Reaction Type Zero-length crosslinking (amide bond formation)Homobifunctional crosslinking
Activation In situ activation requiredPre-activated
Spacer Arm Relatively short and rigidVariable lengths and flexibilities available
Control Two-step reaction allows for more controlOne-step reaction, can lead to self-conjugation
Efficiency Dependent on EDC/NHS reaction efficiencyGenerally high and reproducible

Experimental Protocol: A Comparative Efficiency Study

To objectively assess the bioconjugation efficiency of 4-(2-Amino-2-oxoethyl)benzoic acid, a head-to-head comparison with a standard, pre-activated NHS ester crosslinker is recommended. Below is a detailed protocol for such a study using a model protein like Bovine Serum Albumin (BSA).

Materials
  • 4-(2-Amino-2-oxoethyl)benzoic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • A standard homobifunctional NHS ester crosslinker (e.g., BS3 - Bis(sulfosuccinimidyl)suberate)

  • Bovine Serum Albumin (BSA)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

  • UV-Vis Spectrophotometer

  • HPLC system with a size-exclusion (SEC) or hydrophobic interaction (HIC) column

  • Mass Spectrometer (optional, for detailed characterization)

Experimental Workflow

G cluster_0 Preparation cluster_1 Conjugation Reactions cluster_2 Post-Reaction cluster_3 Analysis A Prepare Protein Solution (BSA in PBS) C Reaction A: Activate Linker 1 with EDC/Sulfo-NHS in Activation Buffer A->C E Reaction B: Add Linker 2 (BS3) directly to BSA A->E B Prepare Linker Solutions: 1. 4-(2-Amino-2-oxoethyl)benzoic acid 2. BS3 B->C B->E D Add activated Linker 1 to BSA C->D F Incubate both reactions D->F E->F G Quench reactions with Tris-HCl F->G H Purify conjugates using desalting columns G->H I Quantify Degree of Labeling (DOL) (UV-Vis or HPLC) H->I J Characterize Conjugates (SDS-PAGE, Mass Spectrometry) I->J

Figure 2: Experimental workflow for comparing bioconjugation efficiency.

Step-by-Step Methodology

1. Preparation of Reagents:

  • Prepare a 10 mg/mL solution of BSA in Coupling Buffer (PBS, pH 7.4).

  • Prepare a 10 mM solution of 4-(2-Amino-2-oxoethyl)benzoic acid in Activation Buffer (MES, pH 6.0).

  • Prepare a 10 mM solution of the alternative NHS ester (e.g., BS3) in Coupling Buffer.

  • Prepare fresh 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

2. Conjugation Reaction with 4-(2-Amino-2-oxoethyl)benzoic acid:

  • To the 4-(2-Amino-2-oxoethyl)benzoic acid solution, add EDC and Sulfo-NHS to a final concentration of 20 mM and 50 mM, respectively.

  • Incubate for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the activated linker solution to the BSA solution at a 20-fold molar excess of linker to protein.

  • Incubate the reaction for 2 hours at room temperature with gentle stirring.

3. Conjugation Reaction with the Alternative NHS Ester:

  • Add the BS3 solution to the BSA solution at a 20-fold molar excess of linker to protein.

  • Incubate the reaction for 2 hours at room temperature with gentle stirring.

4. Quenching and Purification:

  • Add the Quenching Solution (1 M Tris-HCl, pH 8.0) to both reaction mixtures to a final concentration of 50 mM.

  • Incubate for 15 minutes to quench any unreacted linker.

  • Purify the BSA conjugates from excess reagents using desalting columns equilibrated with Coupling Buffer.

Quantifying Bioconjugation Efficiency

The efficiency of the conjugation reaction is typically expressed as the Degree of Labeling (DOL), which is the average number of linker molecules conjugated to each protein molecule.[4]

UV-Vis Spectrophotometry

If the linker has a distinct UV absorbance from the protein, the DOL can be estimated using spectrophotometry.[4] This method is less applicable to 4-(2-Amino-2-oxoethyl)benzoic acid as its absorbance overlaps with that of proteins at 280 nm. However, it is a viable method for many alternative linkers that incorporate a chromophore.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying conjugation efficiency.

  • Size-Exclusion Chromatography (SEC): SEC can separate the conjugated protein from unconjugated linkers and can also be used to detect protein aggregation, which can sometimes be a side effect of conjugation.

  • Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for antibody-drug conjugates (ADCs) as it can separate species with different drug-to-antibody ratios (DARs). This provides a detailed distribution of the conjugation products.

A typical HPLC analysis would involve injecting the purified conjugate onto an appropriate column and monitoring the elution profile with a UV detector.[5][6] The peak areas corresponding to the conjugated and unconjugated protein can be used to calculate the conjugation efficiency.

Mass Spectrometry (MS)

Mass spectrometry provides the most accurate determination of the DOL and can also identify the specific sites of conjugation.[7][8] By analyzing the mass of the intact protein before and after conjugation, the number of attached linkers can be precisely determined. Further analysis of proteolytic digests of the conjugate can pinpoint the modified amino acid residues.[9]

Expected Outcomes and Data Interpretation

The comparative study outlined above would generate data to populate a table similar to the one below, allowing for an objective assessment of 4-(2-Amino-2-oxoethyl)benzoic acid's performance.

Parameter4-(2-Amino-2-oxoethyl)benzoic acidAlternative NHS Ester (e.g., BS3)
Degree of Labeling (DOL) Hypothetical ValueHypothetical Value
Conjugation Efficiency (%) Hypothetical ValueHypothetical Value
Protein Recovery (%) Hypothetical ValueHypothetical Value
Aggregate Formation (%) Hypothetical ValueHypothetical Value

A successful conjugation with 4-(2-Amino-2-oxoethyl)benzoic acid would be characterized by a reasonable DOL, high protein recovery, and minimal aggregate formation. The efficiency will be influenced by factors such as the molar ratio of linker to protein, reaction time, pH, and temperature.[10]

Conclusion

4-(2-Amino-2-oxoethyl)benzoic acid represents a valuable tool in the bioconjugation toolkit, offering the flexibility of in situ activation via the robust EDC/NHS chemistry. While direct, peer-reviewed data on its conjugation efficiency is sparse, the well-understood mechanism of carbodiimide chemistry suggests it is a viable option for linking molecules to primary amines on biomolecules.

For researchers considering this linker, it is crucial to perform optimization and characterization studies, such as the comparative protocol detailed in this guide. By systematically evaluating its performance against established alternatives, scientists can make informed decisions to best suit the specific needs of their research and development endeavors. The methodologies for quantification, from HPLC to mass spectrometry, provide the necessary tools to ensure the generation of well-defined and reproducible bioconjugates.

References

  • Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]

  • Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. PMC. Retrieved from [Link]

  • Mass Spectrometry of Protein Post-Translational Modifications Protocol. protocols.io. Retrieved from [Link]

  • Google Patents. (2011). Patent Application Publication (10) Pub. No.: US 2013/0096319 A1.
  • Google Patents. (2012). Patent Application Publication (10) Pub. No.: US 2013/0280190 A1.
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzoic acid. Retrieved from [Link]

  • Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery. PMC. Retrieved from [Link]

  • An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates. PMC. Retrieved from [Link]

  • ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from [Link]

  • Google Patents. (n.d.). EP2251319B1 - Process for preparing derivatives of benzoic acid.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Retrieved from [Link]

  • Patsnap. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Retrieved from [Link]

  • IRIS-AperTO. (n.d.). Multi-Functionalized Carbon Nano-onions as Imaging Probes for Cancer Cells. Retrieved from [Link]

  • Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. International Journal of Electrochemical Science. Retrieved from [Link]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Protein Mass Spectrometry Made Simple. PMC. Retrieved from [Link]

  • Fast Cysteine Bioconjugation Chemistry. PMC. Retrieved from [Link]

  • MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-. Retrieved from [Link]

  • ResearchGate. (2026). Nitric Oxide Releasing Derivatives of [(2-Chloroethyl)ureido] Benzoic Acid Esters as Potential Antineoplastic Agents. Retrieved from [Link]

  • MDPI. (2022). Antibody Conjugated PLGA Nanocarriers and Superparmagnetic Nanoparticles for Targeted Delivery of Oxaliplatin to Cells from Colorectal Carcinoma. Retrieved from [Link]

  • Corpus UL. (n.d.). Homologation of the alkyl sidechain of antimitotic phenyl 4-(2-oxo-3-alkylimidazolidin. Retrieved from [Link]

Sources

Validation

Comparative Guide: Alternatives to 4-(2-Amino-2-oxoethyl)benzoic Acid for Molecular Linking

This guide provides an in-depth technical comparison of alternatives to 4-(2-Amino-2-oxoethyl)benzoic acid and its functional analogs for molecular linking. Executive Summary & Technical Context[1][2][3][4][5][6][7] 4-(2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of alternatives to 4-(2-Amino-2-oxoethyl)benzoic acid and its functional analogs for molecular linking.

Executive Summary & Technical Context[1][2][3][4][5][6][7]

4-(2-Amino-2-oxoethyl)benzoic acid (CAS: 52787-17-4) represents a class of rigid aromatic linkers often utilized in fragment-based drug design (FBDD) and proteolysis-targeting chimeras (PROTACs).

Critical Structural Distinction: It is vital to distinguish the specific functionality of this compound:

  • Structure: A benzoic acid core with a para-carbamoylmethyl group (

    
    ).
    
  • Reactivity: While the carboxylic acid is reactive for conjugation, the "amino" terminus is a primary amide . Unlike a primary amine, this amide is non-nucleophilic under standard coupling conditions.

  • Application: It is typically used as a "capped" spacer —providing a rigid distance vector and a hydrogen-bond donor/acceptor (the amide) to interact with a target pocket, rather than linking two distinct warheads.

The Functional Alternative: For researchers seeking to link two molecules (e.g., Warhead A to Warhead B), the standard functional analog is 4-(2-aminoethyl)benzoic acid (AEBA) , which possesses a reactive primary amine.

This guide compares alternatives to this Benzoic Acid Linker Class , focusing on overcoming their primary limitations: poor aqueous solubility , pi-stacking induced aggregation , and metabolic liability of the phenyl ring.

Decision Matrix: Selecting the Right Linker

The choice of linker defines the pharmacology of your conjugate. Use this logic flow to determine the best alternative.

LinkerSelection Start Select Linker Strategy Rigidity Is Rigidity Required? Start->Rigidity Solubility Is Solubility Limiting? Rigidity->Solubility Yes PEG PEG / Alkyl Chains (Flexible) Rigidity->PEG No (Flexible) Metabolism Metabolic Stability Issue? Solubility->Metabolism Yes (Need Polar) Phenyl Benzoic Acid Derivs. (Baseline) Solubility->Phenyl No (High LogP OK) BCP Bicyclo[1.1.1]pentane (Bioisostere) Metabolism->BCP Linear Bioisostere Piperazine Piperazine/Piperidine (Basic Solubilizer) Metabolism->Piperazine Lysosomal Trapping

Figure 1: Decision matrix for selecting linker chemistry based on structural requirements.

Detailed Comparison of Alternatives

Alternative A: Bicyclo[1.1.1]pentane (BCP) Derivatives

Best For: Replacing the phenyl ring to improve metabolic stability and solubility while maintaining linear rigidity.

The BCP motif is the modern "gold standard" bioisostere for para-substituted benzenes. It maintains the 180° exit vector of the benzoic acid but eliminates the aromatic ring's lipophilicity and metabolic liability (e.g., oxidation).

  • Key Compound: 3-(Amino)bicyclo[1.1.1]pentane-1-carboxylic acid.

  • Mechanism: The BCP cage is sp3-hybridized, disrupting pi-stacking interactions that cause aggregation in benzoic acid linkers.

  • Data Support: BCP analogs typically show a 0.5–1.0 unit reduction in LogP compared to their phenyl counterparts.

Alternative B: Trans-Cyclohexane Derivatives

Best For: Increasing sp3 character and solubility without the synthetic complexity of BCPs.

  • Key Compound: trans-4-Aminocyclohexanecarboxylic acid.

  • Mechanism: The cyclohexane ring provides a rigid spacer similar to the phenyl ring but is non-planar. This "puckered" geometry can improve solubility and permeability.[1]

  • Constraint: Must use the trans isomer to maintain the linear geometry; cis isomers introduce a kink.

Alternative C: Piperazine/Piperidine Linkers

Best For: Maximizing solubility in acidic environments (e.g., lysosomes).

  • Key Compound: 1-(Carboxymethyl)piperazine or 4-Piperidinecarboxylic acid.

  • Mechanism: The basic nitrogen (pKa ~8-9) is protonated at physiological pH, drastically increasing aqueous solubility compared to the neutral benzoic acid.

  • Application: Highly effective in PROTACs to prevent the "molecular glue" effect driven by hydrophobic linkers.

Alternative D: Heteroaromatic Linkers (Pyridine/Pyrimidine)

Best For: Reducing lipophilicity while keeping the aromatic character (e.g., for pi-cation interactions).

  • Key Compound: 6-Aminonicotinic acid.

  • Mechanism: The incorporation of nitrogen into the ring reduces LogP (LogP Pyridine < Benzene) and alters the electronic properties of the linker.

Quantitative Performance Comparison

The following table contrasts the baseline benzoic acid linker with its primary alternatives.

FeatureBenzoic Acid Linker (Baseline)Bicyclo[1.1.1]pentane (BCP) Piperazine Linker PEG-2 Spacer
Rigidity High (Planar)High (Linear, 3D)High (Cyclic)Low (Flexible)
Exit Vector 180° (Linear)180° (Linear)~180° (Linear)Variable
Solubility Low (Hydrophobic)Moderate (sp3 character)High (Basic amine)Very High
Metabolic Stability Low (Oxidation prone)HighHighModerate
LogP Impact Increases LipophilicityLowers LipophilicityLowers LipophilicityLowers Lipophilicity
Aggregation Risk High (Pi-stacking)LowLowLow

Experimental Protocols

Protocol 1: Coupling of BCP/Benzoic Acid Linkers (Amide Bond Formation)

Standard protocol for linking carboxylic acid linkers to amine-bearing warheads.

Reagents:

  • Linker (1.0 eq)[2]

  • Amine Partner (1.0 eq)

  • HATU (1.2 eq) or COMU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF or NMP (Anhydrous)

Workflow:

  • Activation: Dissolve the Linker (Acid) in DMF (0.1 M). Add DIPEA followed by HATU. Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

    • Note: For BCP linkers, avoid prolonged activation times (>30 min) before amine addition to prevent potential decomposition or side reactions specific to strained cages.

  • Coupling: Add the Amine Partner to the reaction mixture.

  • Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS.

  • Work-up: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol 2: "Click" Chemistry Alternative (Triazole Linker)

If amide coupling fails or solubility is too low, convert the acid to an alkyne/azide.

  • Conversion: Convert 4-(2-aminoethyl)benzoic acid to the corresponding azide via diazo transfer (using Imidazole-1-sulfonyl azide).

  • CuAAC Reaction: React with an alkyne-functionalized warhead using CuSO4 (0.1 eq) and Sodium Ascorbate (0.5 eq) in tBuOH/H2O (1:1).

  • Result: Forms a rigid 1,4-disubstituted triazole, a bioisostere of the amide bond with high metabolic stability.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic divergence when choosing between the standard Benzoic Acid linker and the BCP alternative.

SynthesisWorkflow Start Target Molecule Design Choice Linker Selection Start->Choice PathA Benzoic Acid Route Choice->PathA Cost/Availability PathB BCP Bioisostere Route Choice->PathB Performance StepA1 Standard HATU Coupling PathA->StepA1 RiskA Risk: Low Solubility / Aggregation StepA1->RiskA StepB1 Coupling (Careful Activation) PathB->StepB1 BenefitB Result: Improved Physicochemical Props StepB1->BenefitB

Figure 2: Synthetic workflow comparing standard aromatic coupling vs. BCP bioisostere incorporation.

References

  • Stepan, A. F., et al. (2012).[3] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. [Link]

  • Bemis, G. W., & Murcko, M. A. (1996). "The Properties of Known Drugs. 1. Molecular Frameworks." Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link][3]

  • PubChem Compound Summary. (2025). "4-(2-Amino-2-oxoethyl)benzoic acid." National Center for Biotechnology Information. [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-(2-Amino-2-oxoethyl)benzoic acid Quantification

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide offers a comprehensive comparison of analytical methodologies for the validation of methods to quantify 4-(2-Amino-2-oxoethyl)benzoic acid, a key chemical entity. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind the selection and validation of analytical techniques, ensuring robust and defensible data.

While specific, publicly validated methods for 4-(2-Amino-2-oxoethyl)benzoic acid are not extensively documented, this guide will leverage established analytical principles and validated methods for structurally similar compounds, such as benzoic acid derivatives and aromatic amino acids.[1][2][3] This approach provides a foundational framework for developing and validating a fit-for-purpose analytical method.

The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[4][5] The objective is to demonstrate that the method is suitable for its intended purpose.[4][5] This guide will adhere to the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][6][7][8][9][10][11][12][13]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique is a critical first step and is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the intended purpose of the analysis. For 4-(2-Amino-2-oxoethyl)benzoic acid, which possesses a benzoic acid core and an amino acid-like side chain, several techniques are applicable.

Analytical TechniquePrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on partitioning between a stationary phase and a mobile phase, with detection based on the analyte's absorbance of UV light.Robust, versatile, high-resolution separation, widely available.Moderate sensitivity, potential for matrix interference.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by detection based on the mass-to-charge ratio of the analyte and its fragments.High sensitivity and selectivity, excellent for complex matrices, provides structural information.Higher cost and complexity, potential for matrix effects (ion suppression/enhancement).
UV-Vis Spectrophotometry Quantification based on the direct absorbance of UV-visible light by the analyte in a solution.Simple, rapid, cost-effective.Low selectivity (prone to interference from other absorbing compounds), lower sensitivity.

Foundational Pillars of Method Validation

A robust analytical method validation is built upon a series of experimental evaluations of its performance characteristics. The core parameters, as defined by ICH Q2(R1) guidelines, are essential for demonstrating a method's suitability.[4][9][10][11][14]

Validation_Parameters Validation Analytical Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range Precision->Accuracy HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Stock & Working Standards Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Dissolve Sample in Mobile Phase Prep_Sample->Injection Separation Isocratic/Gradient Elution on C18 Column Injection->Separation Detection UV Detection at λmax Separation->Detection Integration Integrate Peak Area Detection->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-(2-Amino-2-oxoethyl)benzoic Acid

This document provides essential procedural guidance for the safe and compliant disposal of 4-(2-Amino-2-oxoethyl)benzoic acid. As researchers and drug development professionals, our commitment to safety and environmenta...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-(2-Amino-2-oxoethyl)benzoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemical reagents we employ. This guide is designed to build a deep foundation of trust by offering clear, scientifically-grounded protocols that ensure the safe handling and disposal of this compound, safeguarding both laboratory personnel and the environment.

Prudent Safety Profile & Hazard Characterization

  • Corrosivity: As a carboxylic acid, concentrated solutions may be corrosive. The general characteristic for corrosive hazardous waste applies to aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[1]

  • Irritation: Similar benzoic acid derivatives are known to be skin and eye irritants.[2][3][4][5] Direct contact should be avoided by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][3][4][5]

  • Toxicity: The specific toxicity of 4-(2-Amino-2-oxoethyl)benzoic acid is not well-documented. In the absence of definitive data, any chemical waste of unknown toxicity must be treated as hazardous to prevent potential harm to human health or the environment.[6]

  • Reactivity: The compound is likely stable under normal conditions but should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.[7][8]

Given these considerations, 4-(2-Amino-2-oxoethyl)benzoic acid waste must be managed as hazardous chemical waste . Disposal into regular trash or down the drain is strictly prohibited.[6][9][10]

Step-by-Step Disposal Protocol

The disposal of 4-(2-Amino-2-oxoethyl)benzoic acid must follow the "cradle-to-grave" principle for hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[11][12] This ensures the waste is handled safely from the moment of its generation to its final disposal.[1][12]

Step 1: Segregation at the Point of Generation

Proper waste segregation is the first and most critical step in preventing dangerous chemical reactions.

  • Action: Immediately upon generation, place waste containing 4-(2-Amino-2-oxoethyl)benzoic acid into a designated hazardous waste container.

  • Causality: This waste must be kept separate from incompatible materials. Store acids and bases separately, and keep oxidizing agents away from organic compounds like this one.[7] Mixing incompatible waste streams can lead to violent reactions, emission of toxic gases, or fire.

Step 2: Containerization and Labeling

Proper containment is crucial for preventing leaks and ensuring clear communication of hazards.

  • Action: Use a chemically compatible container, preferably the original container or a designated polyethylene waste jug.[1][9] The container must be in good condition, free from damage, and have a secure, leak-proof cap.[7][9]

  • Causality: Using incompatible containers can lead to their degradation and subsequent leakage of hazardous material. Foodstuff containers (e.g., mayonnaise or pickle jars) are strictly forbidden for storing hazardous waste.[7]

  • Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "4-(2-Amino-2-oxoethyl)benzoic acid" (avoiding abbreviations).

    • The date accumulation began.

    • A clear statement of the associated hazards (e.g., "Irritant," "Handle with Care").

  • Causality: Accurate labeling is a regulatory requirement and is essential for ensuring that anyone handling the container understands its contents and associated risks, and for proper tracking and disposal by your institution's environmental health and safety office.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for the temporary storage of hazardous waste.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1][7] This area must be at or near the point of waste generation and under the control of laboratory personnel.[1]

  • Causality: The SAA ensures that hazardous waste is stored safely and does not obstruct routine laboratory operations. It centralizes waste for regular inspection and timely pickup. Containers in the SAA must be kept closed except when adding waste to prevent the release of vapors and to avoid spills.[1][7]

  • Action: Ensure the container is stored within a secondary containment system, such as a chemical-resistant tray or tub.

  • Causality: Secondary containment is a crucial safeguard that can contain spills or leaks from the primary container, preventing environmental contamination and personnel exposure.

Step 4: Arranging for Final Disposal

Final disposal must be handled by trained professionals.

  • Action: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year, provided accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) or equivalent office to arrange for pickup.[1][7][10]

  • Causality: EHS personnel are trained to handle, transport, and dispose of hazardous waste in compliance with all federal, state, and local regulations.[1][13] Never transport hazardous waste yourself to a central storage facility.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 4-(2-Amino-2-oxoethyl)benzoic acid waste.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS Responsibility gen Waste Generation (e.g., reaction quench, contaminated materials) char Step 1: Characterize Waste (Treat as Hazardous) gen->char seg Step 2: Segregate (Separate from incompatibles) char->seg Is hazardous cont Step 3: Containerize & Label (Use compatible, sealed container with Hazardous Waste label) seg->cont store Step 4: Store in SAA (Designated area, secondary containment) cont->store pickup Step 5: EHS Collection (Schedule a pickup when container is full) store->pickup Container full or time limit reached final Final Compliant Disposal (Treatment or incineration at a licensed facility) pickup->final

Caption: Workflow for the compliant disposal of 4-(2-Amino-2-oxoethyl)benzoic acid.

Regulatory and Safety Parameters

The following table summarizes key quantitative limits and requirements for managing hazardous chemical waste in a laboratory setting, in accordance with U.S. regulations.

ParameterRegulatory Limit/RequirementRationale & Source
Corrosivity Characteristic Aqueous solution with pH ≤ 2 or pH ≥ 12.5Defines a characteristic hazardous waste under RCRA.[1]
SAA Volume Limit ≤ 55 gallons of hazardous wastePrevents the accumulation of large quantities of waste in a lab.[1]
SAA Time Limit Up to 12 months from accumulation start dateEnsures waste is disposed of in a timely manner.[1]
Container Headroom At least one-inch of headroom should be leftAllows for thermal expansion of liquid waste without rupturing the container.[7]
Empty Container Disposal Must be triple-rinsed if it held an "acute" hazardous wasteRinsate must be collected as hazardous waste. Non-acutely hazardous waste containers can be disposed of as regular trash after being emptied and defaced.[10]

Conclusion: A Commitment to Safety

The proper management of chemical waste is a non-negotiable aspect of responsible scientific research. By adhering to the structured protocol outlined in this guide—from initial segregation and characterization to final EHS-managed disposal—we ensure a safe working environment and maintain full compliance with environmental regulations. Treating all uncharacterized substances like 4-(2-Amino-2-oxoethyl)benzoic acid with a high degree of caution is the cornerstone of a robust laboratory safety culture.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania, Environmental Health and Radiation Safety. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources. Retrieved from [Link]

  • 4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved from [Link]

  • BENZOIC ACID - Safety Data Sheet. (2021, February 19). Alpha Resources. Retrieved from [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). ReAgent. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Amino-2-oxoethyl)benzoic acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents requires a thorough, proactive...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents requires a thorough, proactive approach to risk assessment. This guide provides essential safety and logistical information for the handling of 4-(2-Amino-2-oxoethyl)benzoic acid, a compound that, while not extensively characterized in public safety literature, belongs to chemical families with well-understood hazard profiles.

Our safety protocol is built upon a principle of chemical analogy, synthesizing data from the parent molecule, benzoic acid, and related carboxamide compounds. This allows us to establish a robust framework for personal protection that is grounded in authoritative data and field-proven best practices.

Hazard Identification: A Proactive Risk Assessment

Understanding the potential hazards is the foundational step in any safety protocol. Based on data from analogous compounds, we can anticipate the primary risks associated with 4-(2-Amino-2-oxoethyl)benzoic acid. The primary hazards are derived from its benzoic acid backbone and the presence of the carboxamide functional group.

Data from the European Chemicals Agency (ECHA) on a structurally similar compound, 4-(2-amino-2-oxoethoxy)benzoic acid, classifies it as harmful if swallowed and a cause of skin and serious eye irritation[1]. This aligns with the extensive data available for benzoic acid, which is consistently classified as causing skin irritation, serious eye damage, and potential respiratory irritation, with a risk of organ damage through prolonged or repeated exposure[2][3][4][5]. Furthermore, as a powdered solid, it presents a combustible dust hazard[4].

Hazard ClassificationGHS Hazard StatementPrimary Analogue(s)Source(s)
Acute Toxicity, Oral H302: Harmful if swallowed4-(2-amino-2-oxoethoxy)benzoic acid[1]
Skin Corrosion/Irritation H315: Causes skin irritationBenzoic Acid, 4-(2-amino-2-oxoethoxy)benzoic acid[1][2][4][5]
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage/irritationBenzoic Acid, 4-(2-amino-2-oxoethoxy)benzoic acid[1][2][3][4][5]
Specific Target Organ Toxicity H335: May cause respiratory irritationBenzoic Acid[2][6]
Specific Target Organ Toxicity H372: Causes damage to organs (lungs) through prolonged or repeated exposureBenzoic Acid[2][4][5]
Combustible Dust May form combustible dust concentrations in airBenzoic Acid[4]

This table summarizes the anticipated hazards, forming the basis for our personal protective equipment (PPE) recommendations.

G cluster_0 Risk Assessment Workflow Hazard Identify Hazards (Skin/Eye Irritation, Dust Inhalation) Exposure Assess Exposure Routes (Dermal, Ocular, Inhalation) Hazard->Exposure Potential for Contact Controls Implement Control Hierarchy Exposure->Controls Mitigate Risk

Caption: Risk assessment workflow for handling chemical reagents.

The Hierarchy of Controls: Engineering Safeguards First

Personal Protective Equipment is the final and most personal line of defense. Its effectiveness is predicated on the prior implementation of engineering and administrative controls.

  • Engineering Controls : Always handle 4-(2-Amino-2-oxoethyl)benzoic acid within a certified chemical fume hood or a ventilated powder containment enclosure[3][7]. This is the most critical step to minimize inhalation of airborne particulates. Local exhaust ventilation should be sufficient to keep exposure below any established limits[2]. For operations that may generate static electricity, such as transferring dry powders, ensure all equipment is properly grounded and bonded[2][5].

  • Administrative Controls : Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this compound. Restrict access to areas where the compound is being handled and clearly label all containers[8].

Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly address the hazards identified in Section 1. The following protocol is mandatory for all personnel handling 4-(2-Amino-2-oxoethyl)benzoic acid.

Hand Protection: The Dermal Barrier

To prevent skin irritation, chemically resistant gloves are required[3][7]. Based on compatibility data for benzoic acid and related compounds, the following materials are recommended:

  • Nitrile Rubber (e.g., thickness >0.35 mm)[2]

  • Butyl Rubber (e.g., thickness >0.5 mm)[2]

  • Neoprene [9]

Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water[3][7].

Eye and Face Protection: Shielding from Serious Damage

Given the high risk of serious eye damage, robust eye protection is non-negotiable[2][4][5].

  • Minimum Requirement : Chemical safety goggles that provide a complete seal around the eyes.

  • Enhanced Protection : When handling larger quantities or when there is a significant risk of dust generation or splashing, a face shield must be worn in addition to chemical safety goggles[2][7][9].

Emergency eyewash stations must be immediately accessible in all areas where this compound is handled. In case of eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention[2][4].

Respiratory Protection: Preventing Inhalation

Engineering controls are the primary method for preventing inhalation. However, in situations where dust concentrations may exceed acceptable levels (e.g., during spill cleanup or when engineering controls are not feasible), respiratory protection is mandatory.

  • For Fine Dusts : A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95, P95, or P100) should be used[2][7]. Ensure personnel are properly fit-tested and trained on the use and maintenance of their respirator.

Skin and Body Protection

To protect against skin contact and contamination of personal clothing, the following should be worn:

  • Lab Coat : A clean, buttoned lab coat is the minimum requirement[7].

  • Protective Clothing : For larger-scale operations, consider additional protection such as a chemical-resistant apron or coveralls made from materials like Tychem®[9].

  • Footwear : Closed-toe shoes must be worn at all times in the laboratory.

Contaminated clothing should be removed immediately and laundered separately before reuse[2][3].

Task ScenarioHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing <1g in a fume hood Nitrile or Butyl GlovesChemical Safety GogglesNot required if inside hoodLab Coat
Transferring >10g of powder Nitrile or Butyl GlovesGoggles and Face ShieldRecommended (e.g., N95)Lab Coat
Cleaning a significant spill Nitrile or Butyl GlovesGoggles and Face ShieldRequired (e.g., P100)Chemical Apron/Coverall

Operational and Disposal Plans

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure. All personnel must be familiar with these procedures.

G cluster_0 Emergency Response Protocol Exposure Accidental Exposure Occurs Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation ActionSkin Remove contaminated clothing. Flush skin with water for 15 min. Skin->ActionSkin ActionEye Flush eyes at eyewash station for 15 min. Remove contact lenses if possible. Eye->ActionEye ActionInhale Move to fresh air. Provide artificial respiration if needed. Inhalation->ActionInhale Medical Seek Immediate Medical Attention ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Step-by-step emergency response for accidental exposure.

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water[4][8][9]. Seek medical attention if irritation occurs or persists[2][3].

  • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes at an emergency eyewash station, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Get immediate medical attention[2][4].

  • Inhalation : Move the affected person to fresh air. If breathing has stopped, provide artificial respiration. Seek prompt medical attention[4][9].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4][8].

Spill Response and Disposal
  • Spills : Evacuate non-essential personnel. Wearing the appropriate PPE (including respiratory protection), gently cover the spill with an inert absorbent material like sand or vermiculite to avoid raising dust[10]. Moisten the material slightly with water to prevent it from becoming airborne[9]. Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal[3].

  • Disposal : All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, regional, and national environmental regulations for disposal[2][8]. Do not allow the chemical to enter drains or waterways.

By adhering to this comprehensive guide, researchers can confidently handle 4-(2-Amino-2-oxoethyl)benzoic acid, ensuring both personal safety and the integrity of their vital work.

References

  • Safety Data Sheet Benzoic acid, Revision 5. (2022, November 14). Redox. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 26). U.S. Chemicals. [Link]

  • Benzoic acid AGR - Safety Data Sheet. (2023, January 12). Labbox. [Link]

  • BENZOIC ACID - Safety Data Sheet. (2021, February 19). Alpha Resources. [Link]

  • 4-(2-amino-2-oxoethoxy)benzoic acid - GHS Data. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • 4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. [Link]

  • Process for the synthesis of carboxamides. (n.d.).
  • Safety data sheet - Lonselor. (2026, January 20). BASF. [Link]

  • Safety Data Sheet: benzoic acid. (2023, December 12). Chemos GmbH & Co.KG. [Link]

  • Process for the preparation of carboxamide compounds. (n.d.).
  • Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. (n.d.). PMC. [Link]

  • Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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